Product packaging for acetyl Podocarpic acid anhydride(Cat. No.:)

acetyl Podocarpic acid anhydride

Katalognummer: B1662406
Molekulargewicht: 614.8 g/mol
InChI-Schlüssel: OUJQRQRBNRGQTC-SPGSYPTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Acetyl Podocarpic Acid Anhydride is a diterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46O7 B1662406 acetyl Podocarpic acid anhydride

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJQRQRBNRGQTC-SPGSYPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Spectroscopic Signature of Acetyl Podocarpic Acid Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for acetyl podocarpic acid anhydride (B1165640), a potent semi-synthetic agonist of the Liver X Receptor (LXR). Due to the challenges in obtaining publicly available, detailed spectral assignments, this document collates available information and presents a standardized protocol for its synthesis and characterization, paving the way for further research and development in metabolic and inflammatory diseases.

Chemical Structure and Properties

Acetyl podocarpic acid anhydride, also known as acetylpodocarpic dimer or APD, is a derivative of the naturally occurring diterpenoid podocarpic acid. Its dimeric structure is crucial for its high-affinity binding to LXR.

PropertyValueReference
Molecular Formula C₃₈H₄₆O₇[1][2]
Molecular Weight 614.8 g/mol [1][2]
CAS Number 344327-48-6[1][2]
Appearance Crystalline solid[1]

Synthesis of this compound

The synthesis of this compound is described in the seminal paper by Singh et al. (2005) in Bioorganic & Medicinal Chemistry Letters, which details the discovery of this compound as a potent LXR agonist. The general synthetic pathway involves the acetylation of podocarpic acid followed by dehydration to form the anhydride.

Experimental Workflow: Synthesis

cluster_reagents1 Reagents cluster_reagents2 Reagents PodocarpicAcid Podocarpic Acid AcetylPodocarpicAcid Acetyl Podocarpic Acid PodocarpicAcid->AcetylPodocarpicAcid Acetylation AceticAnhydride Acetic Anhydride, Pyridine (B92270) Anhydride This compound AcetylPodocarpicAcid->Anhydride Dehydration/ Dimerization DehydratingAgent Dehydrating Agent (e.g., DCC or EDCI)

Caption: Synthetic pathway for this compound.

Detailed Protocol

A detailed experimental protocol, as would be found in the primary literature, is provided below.

Step 1: Acetylation of Podocarpic Acid

  • To a solution of podocarpic acid in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add acetic anhydride and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude acetyl podocarpic acid.

Step 2: Formation of the Anhydride

  • Dissolve the crude acetyl podocarpic acid in an anhydrous aprotic solvent such as dichloromethane.

  • Add a coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the resulting residue by column chromatography on silica (B1680970) gel to afford pure this compound.

NMR Spectral Data

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5m6HAromatic Protons
~ 2.8 - 3.0m4HBenzylic Protons
~ 2.3s6HAcetyl (CH₃) Protons
~ 1.0 - 2.5m~24HAliphatic Protons
~ 0.9 - 1.3s12HMethyl (CH₃) Protons
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 170 - 175Anhydride Carbonyl (C=O)
~ 169Acetyl Carbonyl (C=O)
~ 140 - 150Aromatic Quaternary Carbons
~ 115 - 130Aromatic CH Carbons
~ 20 - 60Aliphatic Carbons
~ 21Acetyl Methyl (CH₃) Carbon
~ 15 - 30Methyl (CH₃) Carbons

Logical Relationship of Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Synthesis Synthesis Purification Purification (Chromatography) Synthesis->Purification Structure This compound Purification->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the structural confirmation of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected NMR spectral characteristics of this compound. The provided experimental framework enables researchers to produce and characterize this potent LXR agonist. For definitive structural assignment, it is imperative to conduct and thoroughly analyze a complete suite of 1D and 2D NMR experiments. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this and related compounds in the field of drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Acetyl Podocarpic Acid Anhydride as an LXR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl podocarpic acid anhydride (B1165640) (APD) is a potent, semisynthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. As members of the nuclear receptor superfamily, LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. APD mimics the action of endogenous LXR ligands, such as oxysterols, by binding to and activating LXRs. This activation leads to the transcriptional regulation of a suite of target genes, most notably those involved in reverse cholesterol transport. This guide provides a detailed examination of the mechanism of action of acetyl podocarpic acid anhydride, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. LXRs function as ligand-activated transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR). Upon binding to a ligand, the LXR/RXR heterodimer undergoes a conformational change, enabling it to bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.

Mechanism of Action of this compound

This compound is a potent agonist for both LXRα and LXRβ, with an activity in the nanomolar range.[1] Its mechanism of action follows the canonical pathway of LXR activation:

  • Ligand Binding: APD enters the cell and binds to the ligand-binding domain (LBD) of an LXRα or LXRβ monomer.

  • Heterodimerization: The LXR monomer, now bound to APD, forms a heterodimer with an RXR monomer.

  • Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the LXR/RXR heterodimer, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[2]

  • DNA Binding and Gene Transcription: The activated LXR/RXR heterodimer, along with its recruited coactivators, binds to LXREs in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux, transport, and metabolism.

The primary target gene upregulated by APD is ATP-binding cassette transporter A1 (ABCA1).[2][3] ABCA1 is a crucial membrane transporter responsible for the efflux of cellular cholesterol to lipid-poor apolipoproteins, the first step in reverse cholesterol transport. APD also induces the expression of other LXR target genes, including ABCG1, which also mediates cholesterol efflux, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of fatty acid synthesis.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound as an LXR agonist.

Parameter Value Reference
LXR Agonist Potency (general) 1 nM[1]
ED₅₀ (inhibition of cholesterol absorption) 1 nM[3]
Relative Potency 8-10 fold greater maximal stimulation than 22(R)-hydroxy cholesterol[3]

Table 1: Potency and Efficacy of this compound

Parameter Value Reference
LXRα Binding Affinity (Ki) Not available
LXRβ Binding Affinity (Ki) Not available

Table 2: Binding Affinity of this compound for LXR Isoforms

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APD Acetyl Podocarpic Acid Anhydride LXR LXRα / LXRβ APD->LXR Binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR_DNA LXR/RXR binds LXRE LXR_RXR->LXR_RXR_DNA Translocates to Nucleus Coactivators Coactivator Recruitment (e.g., SRC-1) LXR_RXR_DNA->Coactivators Target_Genes Target Gene Transcription (ABCA1, ABCG1, SREBP-1c) Coactivators->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein Protein (e.g., ABCA1 transporter) mRNA->Protein Translation Cholesterol_Efflux Increased Cholesterol Efflux Protein->Cholesterol_Efflux

LXR signaling pathway activated by APD.
Experimental Workflow for Characterizing LXR Agonists

The diagram below outlines a typical experimental workflow to characterize a compound like this compound as an LXR agonist.

LXR_Agonist_Workflow Compound Test Compound (e.g., APD) Coactivator_Assay Coactivator Recruitment Assay (e.g., TR-FRET) Compound->Coactivator_Assay Transfection_Assay Transient Transfection Assay (Luciferase Reporter) Compound->Transfection_Assay Data_Analysis Data Analysis: Potency (EC₅₀), Efficacy Coactivator_Assay->Data_Analysis Transfection_Assay->Data_Analysis Gene_Expression Target Gene Expression Analysis (qPCR) Cholesterol_Efflux_Assay Functional Assay: Cholesterol Efflux Gene_Expression->Cholesterol_Efflux_Assay Conclusion Conclusion: Compound is an LXR Agonist Cholesterol_Efflux_Assay->Conclusion Data_Analysis->Gene_Expression

References

The Biological Activity of Podocarpic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpic acid, a tricyclic diterpenoid resin acid naturally occurring in the Podocarpaceae family of conifers, has emerged as a versatile scaffold in medicinal chemistry. Its rigid, chiral structure provides a unique template for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of podocarpic acid derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of podocarpic acid have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected podocarpic acid derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

DerivativeCancer Cell LineIC50 (µM)Reference
12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene (23)MCF-7 (Breast)< 10[1]
T-84 (Colon)< 10[1]
A-549 (Lung)< 10[1]
Totarane o-quinone (27)MCF-7 (Breast)< 10[1]
A-549 (Lung)< 10[1]
Catechol derivative (28)A-549 (Lung)0.6[1]
Mechanism of Action: Induction of Apoptosis

Several podocarpic acid derivatives exert their anticancer effects by triggering the intrinsic pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are counteracted by anti-apoptotic proteins like Bcl-2. A shift in the Bax/Bcl-2 ratio in favor of Bax leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and initiating a cascade of caspase activation, ultimately leading to cell death.[1]

cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax CytoC Cytochrome c Bax->CytoC promotes release Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Podocarpic_Derivative Podocarpic Acid Derivative (e.g., 28) Podocarpic_Derivative->Bax upregulates Podocarpic_Derivative->Bcl2 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by podocarpic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with podocarpic acid derivatives A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan (B1609692) formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at ~570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the podocarpic acid derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

A range of podocarpic acid derivatives, particularly those conjugated with polyamines, have exhibited significant activity against various pathogenic microorganisms, including bacteria and fungi. Some derivatives also demonstrate the ability to potentiate the effects of conventional antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected podocarpic acid derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µM)Reference
Spermine amide-bonded variant (7a)Staphylococcus aureus (MRSA)Potent growth inhibitor[2]
PA3-8-3 carbamate (B1207046) derivative (9d)Cryptococcus neoformansSelective antifungal[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

cluster_0 Broth Microdilution Workflow A 1. Prepare serial dilutions of compound in broth B 2. Inoculate with a standardized microbial suspension A->B C 3. Incubate under appropriate conditions B->C D 4. Visually inspect for turbidity (growth) C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the podocarpic acid derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antiviral Activity

Certain derivatives of podocarpic acid have shown promising antiviral activity, particularly against the influenza A virus. These compounds often target the early stages of the viral life cycle, such as entry into the host cell.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected podocarpic acid derivatives against the H1N1 influenza A virus, with data presented as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).

DerivativeVirus StrainEC50 (µM)Reference
Methyl podocarpate (2)Influenza A (H1N1, PR8)0.16
O-acetyl derivative (19)Influenza A (H1N1, PR8)0.14
Podocarpic acid (PA)Influenza A (H1N1, PR8)18.2
Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

The primary mechanism of anti-influenza activity for several podocarpic acid derivatives is the inhibition of the viral hemagglutinin (HA) protein. HA is a glycoprotein (B1211001) on the surface of the influenza virus that is crucial for binding to sialic acid receptors on host cells and for mediating the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. By targeting HA, these derivatives prevent the virus from successfully entering and infecting host cells.

cluster_0 Influenza Virus Entry Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor HA binding Endosome Endosome Receptor->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion pH drop triggers HA conformational change Uncoating Viral RNA Release Fusion->Uncoating Podocarpic_Derivative Podocarpic Acid Derivative Podocarpic_Derivative->Fusion inhibits

Caption: Inhibition of influenza virus entry by podocarpic acid derivatives.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

cluster_0 CPE Inhibition Assay Workflow A 1. Seed host cells in a 96-well plate B 2. Infect cells with virus and add test compound A->B C 3. Incubate to allow viral replication and CPE B->C D 4. Assess cell viability (e.g., with crystal violet or MTT) C->D E 5. Determine the EC50 D->E

Caption: Workflow for the CPE inhibition assay.

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in a 96-well plate and grow to confluence.

  • Infection and Treatment: Wash the cell monolayer and infect with a dilution of the virus that causes a complete cytopathic effect in 48-72 hours. Simultaneously, add serial dilutions of the podocarpic acid derivative to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show complete CPE.

  • Assessment of Cell Viability:

    • Crystal Violet Staining: Fix the cells with a solution such as 4% paraformaldehyde, and then stain with a 0.1% crystal violet solution. After washing and drying, the dye is eluted with a solvent (e.g., methanol), and the absorbance is read.

    • MTT Assay: Alternatively, cell viability can be quantified using the MTT assay as described in section 1.3.

  • EC50 Determination: The percentage of protection is calculated relative to the cell and virus controls. The EC50 value is determined from the dose-response curve.

Conclusion

Podocarpic acid derivatives represent a promising class of bioactive molecules with a broad spectrum of pharmacological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and viral infections highlights their potential for further development as therapeutic agents. The ability to readily modify the podocarpic acid scaffold allows for the generation of extensive libraries of compounds for structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This technical guide provides a foundational understanding of the biological activities of these fascinating natural product derivatives and aims to stimulate further research in this exciting field.

References

Acetyl Podocarpic Acid Anhydride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Acetyl Podocarpic Acid Anhydride (APD), a potent semi-synthetic agonist of the Liver X Receptor (LXR). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound.

Chemical and Physical Properties

This compound, also known as acetylpodocarpic dimer, is a derivative of podocarpic acid. Key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 6-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-1-phenanthrenecarboxylic acid, anhydride
Synonyms Acetylpodocarpic dimer, APD
CAS Number 344327-48-6
Molecular Formula C₃₈H₄₆O₇
Molecular Weight 614.8 g/mol
Appearance Crystalline solid
Purity ≥98%
UV/Vis (λmax) 208, 268 nm

Solubility Characteristics

The solubility of this compound has been determined in various common laboratory solvents. The quantitative data is presented in the following table. It is recommended to use an inert gas purge for the solvent of choice when preparing stock solutions.[1]

SolventSolubilityNotes
Dimethylformamide (DMF)~1 mg/mL[1]Ultrasonic and warming may be required for complete dissolution.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standardized shake-flask method is employed to determine the equilibrium solubility of this compound.

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

G Experimental Workflow: Solubility Determination start Start excess_solid Add excess APD to solvent start->excess_solid agitate Agitate at constant temperature excess_solid->agitate equilibrate Allow to equilibrate (24-48h) agitate->equilibrate separate Separate solid and liquid phases (centrifugation) equilibrate->separate supernatant Collect clear supernatant separate->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze end End analyze->end G Experimental Workflow: Stability Assessment start Start prepare_solutions Prepare APD solutions start->prepare_solutions store_conditions Store under defined conditions (temperature, light) prepare_solutions->store_conditions time_points Withdraw aliquots at specified time points store_conditions->time_points hplc_analysis Analyze by stability-indicating HPLC time_points->hplc_analysis data_analysis Monitor peak area of APD and appearance of degradants hplc_analysis->data_analysis end End data_analysis->end G LXR Signaling Pathway Activated by APD cluster_cell Cell cluster_nucleus Nucleus LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene activates transcription ABCA1_mRNA ABCA1 mRNA ABCA1_gene->ABCA1_mRNA transcription ABCA1_protein ABCA1 Protein ABCA1_mRNA->ABCA1_protein translation APD Acetyl Podocarpic Acid Anhydride (APD) APD->LXR binds cholesterol_efflux Cholesterol Efflux ABCA1_protein->cholesterol_efflux mediates

References

An In-depth Technical Guide to the Physicochemical Properties of Acetyl Podocarpic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl podocarpic acid anhydride (B1165640) is a semi-synthetic derivative of podocarpic acid, a natural diterpenoid. This compound has garnered significant interest within the scientific community, primarily for its potent activity as a Liver X Receptor (LXR) agonist. LXRs are crucial nuclear receptors that regulate cholesterol, fatty acid, and glucose homeostasis, making acetyl podocarpic acid anhydride a promising candidate for research in metabolic diseases, particularly atherosclerosis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its synthesis, and its biological activity, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

This compound is a crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below. While a specific melting point has not been definitively reported in the literature, its solid nature at room temperature is well-documented.

PropertyValueReference
Chemical Formula C38H46O7[1][2]
Molecular Weight 614.8 g/mol [1][2]
CAS Number 344327-48-6[1][2]
Appearance Crystalline solid[1]
Purity ≥98%[1][2]
Solubility ≤1 mg/mL in dimethylformamide (DMF)[1][2]
UV/Vis. λmax 208, 268 nm[1][2]
Storage Store at -20°C

Synthesis and Characterization

Experimental Protocol: Synthesis

This compound is a semi-synthetic compound derived from podocarpic acid. The synthesis involves two main steps: acetylation of the phenolic hydroxyl group of podocarpic acid, followed by dehydration to form the anhydride.

Materials:

Procedure:

  • Acetylation of Podocarpic Acid:

    • Dissolve podocarpic acid in a suitable anhydrous solvent such as pyridine or dichloromethane.

    • Add an excess of acetic anhydride to the solution.

    • The reaction can be catalyzed by a small amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a dilute acid solution.

    • Extract the acetylated product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude acetyl podocarpic acid.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Formation of the Anhydride:

    • Dissolve the purified acetyl podocarpic acid in an anhydrous solvent like dichloromethane.

    • Add a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to the solution (typically 0.5 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

    • Filter off the DCU precipitate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purify the product by recrystallization or column chromatography.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra would confirm the presence of the acetyl group with a characteristic methyl singlet around δ 2.0-2.3 ppm in the ¹H NMR spectrum and corresponding signals for the methyl and carbonyl carbons in the ¹³C NMR spectrum. The overall spectra would be complex due to the diterpenoid core, but would be consistent with the proposed anhydride structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show two characteristic strong carbonyl (C=O) stretching bands for the anhydride functional group, typically in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. A C-O stretching band for the ester group of the acetyl moiety would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (614.8 g/mol ), along with characteristic fragmentation patterns.

Biological Activity: Liver X Receptor (LXR) Agonism

This compound is a potent agonist of the Liver X Receptors (LXRα and LXRβ).[3] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in cholesterol efflux, transport, and excretion.

By activating LXR, this compound induces the expression of several key genes, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters play a critical role in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

The following diagram illustrates the simplified signaling pathway of LXR activation by an agonist like this compound.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Agonist Acetyl Podocarpic Acid Anhydride LXR_RXR_inactive LXR/RXR Heterodimer (Inactive) Agonist->LXR_RXR_inactive Binds and Activates LXR_RXR_active LXR/RXR Heterodimer (Active) LXR_RXR_inactive->LXR_RXR_active LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Leads to

Caption: LXR signaling pathway activation by this compound.

The workflow for a typical in vitro experiment to assess the LXR agonist activity of a compound like this compound is outlined below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Compound_Treatment 2. Treatment with Acetyl Podocarpic Acid Anhydride Cell_Culture->Compound_Treatment Incubation 3. Incubation Compound_Treatment->Incubation RNA_Isolation 4. RNA Isolation Incubation->RNA_Isolation Cholesterol_Efflux_Assay 6. Cholesterol Efflux Assay Incubation->Cholesterol_Efflux_Assay qPCR 5. Quantitative PCR (qPCR) for Target Genes (ABCA1, ABCG1) RNA_Isolation->qPCR Data_Analysis 7. Data Analysis qPCR->Data_Analysis Cholesterol_Efflux_Assay->Data_Analysis

Caption: Experimental workflow for assessing LXR agonist activity.

Conclusion

This compound is a valuable tool for researchers studying lipid metabolism and related diseases. Its well-defined role as a potent LXR agonist provides a clear mechanism of action to investigate the complex processes of cholesterol homeostasis. While some specific physicochemical data, such as a definitive melting point, remain to be published, the available information on its synthesis, characterization, and biological activity provides a solid foundation for its use in experimental settings. This guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of LXR agonists.

References

Podocarpic Acid: A Comprehensive Technical Guide on its Discovery, Origin, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpic acid, a naturally occurring tricyclic abietane (B96969) diterpenoid, has been a subject of significant scientific interest since its discovery. This technical guide provides an in-depth exploration of the discovery and origin of podocarpic acid, detailing its initial isolation and structural elucidation. It presents a compilation of its physicochemical and spectroscopic properties in a structured tabular format for easy reference. Furthermore, this document outlines the biosynthetic pathway of podocarpic acid, illustrated with a clear signaling pathway diagram. Detailed experimental protocols for its extraction from natural sources and a classic total synthesis are also provided, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Origin

Podocarpic acid was first isolated in 1873 by Oudemans from the resin of the Java plum pine, Podocarpus cupressina.[1] Subsequently, it was also identified as a major constituent of the resins of the New Zealand native trees, Kahikatea (Podocarpus dacrydioides) and Rimu (Dacrydium cupressinum).[1][2] The pioneering work on its structural elucidation was carried out by Sherwood and Short in 1938, who established its diterpenoid nature.[1] The complete stereochemistry was later confirmed by Campbell and Todd in 1942.[1]

Podocarpic acid is primarily found in plants of the Podocarpaceae family, which are predominantly found in the Southern Hemisphere.[3] Notable sources include various species of the genus Podocarpus, such as P. totara, P. hallii, and P. nivalis.[3] The compound is typically concentrated in the heartwood and bark of these trees, where it is believed to play a role in the plant's defense mechanisms due to its antimicrobial and antifungal properties.[3]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for podocarpic acid is presented in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of Podocarpic Acid

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₃[3]
Molecular Weight274.35 g/mol [3]
Melting Point193-196 °C[4]
Optical Rotation [α]D²⁰+133° (c=4 in ethanol)[4]
Solubility
Soluble inMethanol, ethanol, ether, acetic acid[1]
Practically insoluble inWater, chloroform, benzene, carbon disulfide[1]

Table 2: Spectroscopic Data of Podocarpic Acid

¹H NMR (Acetone-d₆) δ (ppm) Multiplicity Assignment
1.10sC(15)-H₃
1.29sC(17)-H₃
6.56ddAromatic H
6.76dAromatic H
6.83dAromatic H
8.0br sPhenolic -OH
¹³C NMR δ (ppm)
Data not explicitly found in a single source, but can be inferred from various studies on podocarpic acid derivatives.
Infrared (KBr) ν (cm⁻¹)
3327O-H (phenolic)
1695C=O (carboxylic acid)
1500, 1180Aromatic C=C and C-O

Biosynthesis of Podocarpic Acid

The biosynthesis of podocarpic acid follows the general pathway for abietane diterpenes, starting from geranylgeranyl pyrophosphate (GGPP), which is synthesized via the methylerythritol 4-phosphate (MEP) pathway in plants.

The key steps are:

  • Cyclization of GGPP: The enzyme copalyl diphosphate (B83284) synthase (CPS) catalyzes the initial cyclization of the linear GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

  • Second Cyclization and Rearrangement: A kaurene synthase-like (KSL) enzyme then facilitates a second cyclization and a series of hydride and methyl shifts to form the tricyclic abietadiene skeleton.

  • Oxidative Modifications: The abietadiene intermediate undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygengenases, to introduce the hydroxyl group on the aromatic ring and oxidize the C18 methyl group to a carboxylic acid, ultimately yielding podocarpic acid.

Biosynthesis_of_Podocarpic_Acid GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Copalyl Diphosphate Synthase (CPS) Abietadiene Abietadiene Intermediate CPP->Abietadiene Kaurene Synthase-Like (KSL) Enzyme PodocarpicAcid Podocarpic Acid Abietadiene->PodocarpicAcid Cytochrome P450 Monooxygenases Extraction_Workflow Start Powdered Rimu Heartwood Extraction Hot Ethanol Extraction Start->Extraction CrudeResin Crude Resinous Extract Extraction->CrudeResin Dissolution Dissolve in Diethyl Ether CrudeResin->Dissolution AcidBase Extract with 5% Na₂CO₃ Dissolution->AcidBase AqueousLayer Aqueous Layer (Sodium Podocarpate) AcidBase->AqueousLayer Precipitation Acidify with 10% HCl AqueousLayer->Precipitation CrudeAcid Crude Podocarpic Acid Precipitation->CrudeAcid Recrystallization Recrystallize from Dilute Ethanol CrudeAcid->Recrystallization FinalProduct Pure Podocarpic Acid Recrystallization->FinalProduct Synthesis_Strategy RingA Substituted Cyclohexanone (Ring A precursor) Coupling Grignard Reaction RingA->Coupling RingC Aromatic Grignard Reagent (Ring C precursor) RingC->Coupling TertiaryAlcohol Tertiary Alcohol Coupling->TertiaryAlcohol Cyclization Acid-Catalyzed Cyclization TertiaryAlcohol->Cyclization Tricyclic Tricyclic Intermediate Cyclization->Tricyclic FGM Functional Group Manipulation Tricyclic->FGM PodocarpicAcid (±)-Podocarpic Acid FGM->PodocarpicAcid

References

In Vitro LXR Activation by Acetyl Podocarpic Acid Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activation of Liver X Receptors (LXRs) by Acetyl Podocarpic Acid Anhydride (B1165640) (APD), a potent semi-synthetic LXR agonist. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction to Acetyl Podocarpic Acid Anhydride and LXR

This compound is a derivative of podocarpic acid, a natural product found in the mayapple. It has been identified as a powerful agonist of both LXRα and LXRβ.[1][2] Liver X Receptors are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[3] Upon activation by ligands such as oxysterols or synthetic agonists like APD, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4]

Key target genes of LXR include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are critical for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues.[5] By activating LXR, APD promotes the expression of these transporters, leading to increased cholesterol efflux from cells, a mechanism with therapeutic potential for conditions like atherosclerosis.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various LXR activation assays.

Assay Parameter Value Comparison/Note Reference(s)
LXR Agonist ActivityAgonist Concentration1 nMFor both LXRα and LXRβ[6]
Cholesterol Absorption InhibitionED501 nM---[1]
Transient Transactivation AssayPotency vs. 22(R)-hydroxycholesterol~1,000x more potent---[1]
Transient Transactivation AssayMaximal Stimulation vs. 22(R)-hydroxycholesterol8-10-fold greaterIn HEK-293 cells[1][6]
Cell-Based Assay Cell Line Effect Reference(s)
ABCA1 mRNA ExpressionTHP-1, Primary Human Hepatocytes, Caco-2Significantly increased
LXR-SRC-1 InteractionCell-free assayPotent induction of LXR binding to SRC-1

Experimental Protocols

This section details the methodologies for key experiments used to characterize the in vitro LXR activation by this compound.

Cell Culture
  • Cell Lines:

    • HEK-293: Human Embryonic Kidney cells, commonly used for transient transfection assays.

    • THP-1: Human monocytic cell line, can be differentiated into macrophages to study cholesterol metabolism.

    • Caco-2: Human colorectal adenocarcinoma cell line, used as a model for the intestinal barrier.

    • Primary Human Hepatocytes: Directly isolated from liver tissue, providing a physiologically relevant model.

  • General Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Specific media and supplements may vary depending on the cell line.

LXR Transient Transactivation Assay

This assay measures the ability of a compound to activate LXR and drive the expression of a reporter gene.

  • Principle: HEK-293 cells are co-transfected with plasmids encoding for the LXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). In the presence of an LXR agonist, the LXR-LBD fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by luminescence.

  • Protocol:

    • Cell Seeding: Seed HEK-293 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Transfection: Transfect cells using a suitable transfection reagent (e.g., Lipofectamine 2000). The transfection mix should contain the LXR-LBD-GAL4 plasmid and the GAL4-UAS-luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known LXR agonist like T0901317).

    • Incubation: Incubate the cells for another 24 hours.

    • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for ABCA1 mRNA Expression

This method quantifies the change in the mRNA levels of the LXR target gene ABCA1 upon treatment with this compound.

  • Protocol:

    • Cell Treatment: Plate cells (e.g., THP-1, Caco-2, or primary hepatocytes) in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).

    • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • qPCR: Perform qPCR using a qPCR instrument (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based qPCR master mix. The reaction mixture should include the cDNA template, forward and reverse primers for ABCA1, and the master mix. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Primer Sequences (Example for Human ABCA1):

      • Forward: 5'-HD1-TGTCCTCCAGTTTGTGGCTGT-3'

      • Reverse: 5'-HD1-GGTCCTCGTCGATCTCGTTG-3'

    • Data Analysis: Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Cell-Free LXR Coactivator Recruitment Assay

This assay assesses the direct interaction of LXR with a coactivator peptide in the presence of a ligand.

  • Principle: This assay often utilizes techniques like AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A tagged LXR protein and a tagged coactivator peptide (e.g., from SRC-1) are used. Upon ligand binding, LXR undergoes a conformational change that promotes its interaction with the coactivator, bringing the tags into proximity and generating a detectable signal.

  • General Protocol:

    • Reagents: Recombinant tagged LXR protein, biotinylated coactivator peptide (e.g., SRC-1), streptavidin-coated donor beads, and acceptor beads conjugated to an antibody against the LXR tag.

    • Reaction Setup: In a 384-well plate, combine the LXR protein, coactivator peptide, and this compound at various concentrations in an appropriate assay buffer.

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1 hour) to allow for ligand binding and protein-peptide interaction.

    • Detection: Add the donor and acceptor beads and incubate in the dark.

    • Signal Measurement: Read the plate on a suitable plate reader. The signal generated is proportional to the extent of LXR-coactivator interaction.

Visualizations

LXR Signaling Pathway

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response APD Acetyl Podocarpic Acid Anhydride LXR LXR APD->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (e.g., ABCA1, ABCG1) mRNA->Proteins Translation Cholesterol_Efflux Increased Cholesterol Efflux Proteins->Cholesterol_Efflux

Caption: LXR signaling pathway activated by this compound.

Experimental Workflow for qPCR Analysis

qPCR_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end

References

Structural Elucidation of Acetyl Podocarpic Acid Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Podocarpic acid, a resin acid extracted from trees of the Podocarpaceae family, serves as a valuable chiral starting material for the synthesis of various bioactive molecules. Its derivative, acetyl podocarpic acid anhydride (B1165640), has garnered attention in the field of drug discovery as a potent semi-synthetic agonist of the Liver X Receptor (LXR). LXR activation plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis, making its agonists potential therapeutic agents for atherosclerosis. A thorough understanding of the molecular structure of acetyl podocarpic acid anhydride is paramount for structure-activity relationship (SAR) studies and the rational design of new LXR modulators. This guide outlines the methodologies and data integral to confirming the structure of this important compound.

Synthesis of this compound

The synthesis of this compound from podocarpic acid is a two-step process involving the acetylation of the phenolic hydroxyl group followed by the dehydration of the carboxylic acid to form the anhydride.

Experimental Protocol: Acetylation of Podocarpic Acid

Objective: To introduce an acetyl group to the phenolic hydroxyl of podocarpic acid.

Materials:

Procedure:

  • In a round-bottom flask, a mixture of podocarpic acid (1 equivalent), acetic anhydride (2 equivalents per hydroxyl group), and a catalytic amount of expansive graphite is prepared. The reaction can be conducted at room temperature or with gentle heating.[1]

  • If a solvent is used, dichloromethane or chloroform can be added to the mixture.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, diethyl ether is added to the reaction mixture, and the catalyst is removed by filtration.[1]

  • The filtrate is washed successively with 5% HCl, 5% NaHCO₃, and brine.[1]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield acetyl podocarpic acid.[1]

Experimental Protocol: Formation of the Anhydride

Objective: To convert acetyl podocarpic acid into its corresponding anhydride.

Materials:

  • Acetyl podocarpic acid

  • Oxalyl chloride or thionyl chloride[2]

  • Triphenylphosphine (B44618) oxide (catalyst, optional)[2]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • A suitable base (e.g., triethylamine, pyridine)

Procedure:

  • Acetyl podocarpic acid is dissolved in an anhydrous solvent under an inert atmosphere.

  • A dehydrating agent such as oxalyl chloride or thionyl chloride is added dropwise to the solution at a controlled temperature (often 0 °C).[2] The use of a catalyst like triphenylphosphine oxide can also facilitate this reaction.[2]

  • Alternatively, the carboxylic acid can be converted to its acid chloride, which is then reacted with a carboxylate salt of acetyl podocarpic acid.[3]

  • The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

  • The solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and known spectroscopic data used to confirm the structure of this compound.

Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons7.0 - 8.0mThe chemical shifts will be influenced by the acetyl group and the overall electronic environment.
Aliphatic Protons1.0 - 3.0mProtons of the diterpenoid core.
Methyl Protons (C18)~1.2s
Methyl Protons (C19)~1.3s
Methyl Protons (C20)~0.9s
Acetyl Protons~2.3sCharacteristic chemical shift for an acetyl group attached to a phenolic oxygen.
Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (Anhydride)165 - 175Two distinct signals may be observed for the two carbonyl carbons of the anhydride.
Carbonyl (Acetyl)~169Characteristic chemical shift for the carbonyl carbon of an acetate (B1210297) ester.
Aromatic Carbons110 - 150The exact shifts will depend on the substitution pattern.
Quaternary Carbons (C4, C10)35 - 45
Methylene Carbons20 - 40Multiple signals corresponding to the various CH₂ groups in the structure.
Methine Carbons40 - 60
Methyl Carbons (C18, C19, C20)15 - 30
Methyl Carbon (Acetyl)~21Characteristic chemical shift for the methyl carbon of an acetyl group.
Infrared (IR) Spectroscopic Data
Functional Group Characteristic Absorption (cm⁻¹) Notes
C=O (Anhydride)~1820 and ~1760The presence of two distinct carbonyl stretching frequencies is a hallmark of an acid anhydride, corresponding to symmetric and asymmetric stretching modes.
C=O (Ester)~1760The carbonyl stretch of the acetyl group. This may overlap with one of the anhydride peaks.
C-O (Anhydride/Ester)1000 - 1300Stretching vibrations of the C-O single bonds.
Aromatic C=C1450 - 1600Stretching vibrations of the aromatic ring.
Aliphatic C-H2850 - 3000Stretching vibrations of the C-H bonds in the diterpenoid core.
Mass Spectrometry (MS) Data
Parameter Value Notes
Molecular Formula C₃₈H₄₆O₇
Molecular Weight 614.77 g/mol
Predicted m/z 614.32 [M]⁺The molecular ion peak.
Key Fragments Fragmentation would likely involve the loss of an acetyl group (m/z 43), a molecule of acetyl podocarpic acid, and other characteristic fragments from the diterpenoid skeleton.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical steps involved in the structural elucidation of this compound.

Structural_Elucidation_Workflow Start Start: Podocarpic Acid Step1 Step 1: Acetylation (Acetic Anhydride, Catalyst) Start->Step1 Intermediate Intermediate: Acetyl Podocarpic Acid Step1->Intermediate Step2 Step 2: Anhydride Formation (Dehydrating Agent) Intermediate->Step2 Product Product: this compound Step2->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic organic chemistry and modern spectroscopic techniques. While a definitive, publicly available complete spectral dataset for this specific compound is elusive, the foundational knowledge of its precursor, podocarpic acid, coupled with the predictable spectroscopic shifts associated with acetylation and anhydride formation, allows for a confident postulation of its structure. The experimental protocols and predicted data presented in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and biological evaluation of this and related diterpenoid derivatives. Further confirmation of the proposed structure would ideally involve single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Therapeutic Potential of Podocarpic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Podocarpic acid is a naturally occurring abietane (B96969) diterpenoid, first isolated from the resin of Podocarpus cupressinus. Its rigid tricyclic structure makes it an attractive chiral template for the synthesis of a diverse library of derivatives. These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, cardioprotective, antimicrobial, and antiviral properties. This guide provides an in-depth overview of the current research, focusing on quantitative data, mechanistic insights, and detailed experimental protocols relevant to the therapeutic applications of podocarpic acid and its analogues.

Anticancer and Antiproliferative Applications

Derivatives of podocarpic acid have demonstrated significant cytotoxic effects against various human tumor cell lines. Notably, modifications to the aromatic C-ring and the carboxylic acid group have yielded compounds with potent antiproliferative activity. The primary mechanism of action appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of key podocarpic acid derivatives against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative TypeCell LineIC₅₀ (µM)Citation(s)
Compound 23 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatrieneA-549 (Lung)< 10[1]
MCF-7 (Breast)< 10[1]
T-84 (Colon)< 10[1]
Compound 27 Totarane o-quinoneA-549 (Lung)< 10[1]
T-84 (Colon)< 10[1]
Compound 28 Totarane catecholA-549 (Lung)0.6[1]
MCF-7 (Breast)< 10[1]
T-84 (Colon)< 10[1]
Signaling Pathway: Induction of Apoptosis

Studies on active totarane derivatives, such as Compound 28, indicate that their antiproliferative effect is mediated by the induction of apoptosis. This process is initiated by an increase in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial outer membrane permeabilization. An elevated ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (e.g., caspase-3), ultimately leading to programmed cell death.[2][3]

apoptosis_pathway cluster_cell Cancer Cell Podocarpic_Derivative Podocarpic Acid Derivative (e.g., Cmpd 28) Bcl2 Bcl-2 (Anti-apoptotic) Podocarpic_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Podocarpic_Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase-3 Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bax_Bcl2_Ratio->Mitochondrion Promotes Permeabilization

Caption: Apoptosis induction by a podocarpic acid derivative.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[4][5][6]

  • Cell Plating: Seed cancer cells (e.g., A-549) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the podocarpic acid compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cardioprotective Applications: LXR Agonism

Certain dimeric and amide derivatives of podocarpic acid have been identified as potent agonists of Liver X Receptors (LXRα and LXRβ).[7][8] LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism. Their activation increases the transcription of genes like ABCA1, which promotes cholesterol efflux from cells to HDL particles, a key process in reverse cholesterol transport. This mechanism makes LXR agonists promising candidates for the treatment of atherosclerosis.[8]

Data Presentation: LXR Agonist Activity
Compound IDDerivative TypeTargetActivity MetricValueCitation(s)
Podocarpic acid anhydride Anhydride DimerLXRα / LXRβAgonist Conc.1 nM[8]
LXRα / LXRβReceptor Activation8-10 fold > 22(R)-HC[8]
Compound 18 Phenylcyclohexylmethyl amideLXRαBinding Affinity50 nM[7]
LXRβBinding Affinity20 nM[7]
LXRαReceptor Induction33.7-fold[7]
LXRβReceptor Induction35.3-fold[7]
Signaling Pathway: LXR-Mediated Cholesterol Efflux

Podocarpic acid-derived LXR agonists bind to the LXR/RXR heterodimer complex in the nucleus. This binding event triggers the recruitment of coactivator proteins and initiates the transcription of LXR target genes, most notably ABCA1. The resulting ABCA1 protein facilitates the transport of intracellular cholesterol and phospholipids (B1166683) to apolipoprotein A1 (ApoA1), forming nascent HDL particles and thus preventing the accumulation of cholesterol in peripheral tissues like macrophages in arterial walls.

LXR_pathway cluster_cell Macrophage cluster_nucleus Nucleus LXR_RXR LXR/RXR Heterodimer LXRE LXR Response Element (LXRE) on DNA LXR_RXR->LXRE Binds ABCA1_Gene ABCA1 Gene Transcription LXRE->ABCA1_Gene Initiates ABCA1_Protein ABCA1 Transporter ABCA1_Gene->ABCA1_Protein Translates to PA_Agonist Podocarpic Acid LXR Agonist PA_Agonist->LXR_RXR Activates HDL Nascent HDL ABCA1_Protein->HDL Mediates Efflux Cholesterol Intracellular Cholesterol Cholesterol->ABCA1_Protein ApoA1 ApoA1 ApoA1->ABCA1_Protein Atherosclerosis Atherosclerosis Prevention HDL->Atherosclerosis

Caption: LXR agonism by a podocarpic acid derivative.
Experimental Protocol: LXR Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the agonist activity of compounds on LXR using a luciferase reporter system.[9][10][11][12][13]

  • Cell Culture: Use a stable cell line (e.g., HEK-293T) engineered to express the human LXRα or LXRβ protein and a luciferase reporter gene functionally linked to an LXR-responsive promoter.

  • Cell Plating: Thaw and plate the reporter cells into a white, 96-well cell culture-ready assay plate provided in a commercial kit (e.g., INDIGO Biosciences) at the recommended density in the provided media.

  • Compound Preparation and Addition: Prepare serial dilutions of the podocarpic acid derivatives and a reference agonist (e.g., T0901317) in the appropriate compound screening medium. Add the diluted compounds to the cell plate.

  • Incubation: Incubate the assay plate for 22-24 hours at 37°C in a humidified incubator.

  • Luciferase Detection: After incubation, discard the treatment media. Prepare the luciferase detection reagent according to the manufacturer's protocol and add it to each well.

  • Luminescence Measurement: Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization. Quantify luminescence intensity using a luminometer, reported in Relative Light Units (RLUs).

  • Data Analysis: Calculate the fold-activation of the reporter gene by dividing the RLU of treated wells by the RLU of vehicle control wells. Determine EC₅₀ values by plotting fold-activation against compound concentration using a sigmoidal dose-response curve.

Antimicrobial Applications

Podocarpic acid and its synthetic derivatives, particularly polyamine conjugates, have shown promising antimicrobial activity. This includes potent inhibition of Gram-positive bacteria, selective antifungal activity, and the ability to act as adjuvants, enhancing the efficacy of conventional antibiotics against Gram-negative bacteria.[14]

Data Presentation: Antimicrobial Activity
Compound IDDerivative TypeTarget OrganismActivity/MetricValueCitation(s)
7a Spermine (PA3-4-3) amideStaphylococcus aureus (MRSA)Growth InhibitorPotent[14]
9d PA3-8-3 carbamateCryptococcus neoformansAntifungalSelective[14]
Various Analogues Polyamine conjugatesPseudomonas aeruginosaAdjuvant for DoxycyclineWeak to Modest[14]
Various Analogues Polyamine conjugatesEscherichia coliAdjuvant for ErythromycinWeak to Modest[14]
Podocarpic Acid (PCA) Natural ProductVarious Bacteria (12 strains)MIC≤ 0.1% (≤1000 µg/mL)[15]
Experimental Workflow: Antimicrobial Screening

The discovery and evaluation of new antimicrobial agents from a compound library, such as podocarpic acid derivatives, follows a structured workflow. It begins with a primary screen to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess bactericidal versus bacteriostatic effects and to test for synergistic activity with known antibiotics.

Caption: General workflow for antimicrobial drug discovery.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18][19][20]

  • Inoculum Preparation: From a pure overnight culture of the test bacterium (e.g., S. aureus) on an agar (B569324) plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[19]

  • Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[18]

  • Controls: Column 11 serves as the positive growth control (inoculum, no compound), and column 12 serves as the sterility control (MHB only).

  • Inoculation: Within 15-30 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading the optical density (OD₆₀₀) with a microplate reader.[16]

Other Potential Therapeutic Applications

Antiviral Activity

Podocarpic acid derivatives have emerged as a novel class of anti-influenza A virus (IAV) agents. They have shown potent activity, with some compounds exhibiting nanomolar efficacy against an H1N1 strain (A/Puerto Rico/8/34) that is resistant to both oseltamivir (B103847) and amantadine. The mechanism of action involves the inhibition of viral entry by targeting the hemagglutinin-mediated membrane fusion process.[21]

Data Presentation: Anti-Influenza Virus Activity
Compound IDDerivative TypeVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Citation(s)
Podocarpic Acid (PA) Natural ProductIAV (H1N1, PR8)MDCK18.2> 20[21]
Compound 2 Methyl podocarpateIAV (H1N1, PR8)MDCK0.16> 20[21]
Compound 19 O-acetyl methyl podocarpateIAV (H1N1, PR8)MDCK0.14> 20[21]
Compound 3 Benzyl esterIAV (H1N1, PR8)MDCK1.8> 20[21]
TRPA1 Channel Activation

Podocarpic acid itself has been identified as a novel activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel involved in sensory signaling pathways, including pain, cold, and inflammation. In model organisms like C. elegans, TRPA1 activation by podocarpic acid leads to a calcium influx, which subsequently activates the SKN-1 transcription factor, the homolog of mammalian Nrf2. The Nrf2 pathway is a master regulator of the antioxidant response, suggesting a potential role for podocarpic acid in cytoprotection against oxidative stress.

TRPA1_pathway cluster_cell Sensory Neuron PA Podocarpic Acid TRPA1 TRPA1 Channel (on Plasma Membrane) PA->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates SKN1_Nrf2 SKN-1 / Nrf2 Activation Ca_Influx->SKN1_Nrf2 Antioxidant_Response Antioxidant Response Gene Expression SKN1_Nrf2->Antioxidant_Response Cytoprotection Cytoprotection Antioxidant_Response->Cytoprotection

Caption: TRPA1/SKN-1 (Nrf2) pathway activation by podocarpic acid.

Conclusion

The podocarpic acid scaffold is a versatile and promising platform for the development of new therapeutic agents. Chemical modifications have yielded potent and selective compounds with diverse activities against cancer, atherosclerosis, and microbial and viral infections. The data presented herein highlights the significant potential of this compound class. Future research should focus on optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, conducting in vivo efficacy and safety studies in relevant disease models, and further elucidating the molecular mechanisms underlying their therapeutic effects. The continued exploration of podocarpic acid derivatives represents a valuable endeavor in the quest for novel medicines to address unmet clinical needs.

References

Methodological & Application

Application Notes and Protocols for Acetyl Podocarpic Acid Anhydride in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD) is a semi-synthetic derivative of podocarpic acid, a natural diterpenoid. APD is recognized as a potent agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[1][2][3][4] Emerging evidence suggests that LXR agonists can exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, making APD a compound of interest for oncological research. These application notes provide a detailed, hypothetical experimental protocol for evaluating the anti-cancer effects of APD in a cell culture setting.

Mechanism of Action: LXR Agonism in Cancer

Upon entering the cell, Acetyl Podocarpic Acid Anhydride binds to and activates the Liver X Receptor (LXR). LXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to LXR Response Elements (LXREs) on the DNA. This binding event modulates the transcription of target genes involved in several cellular processes that can influence cancer cell survival and proliferation.

Key anti-cancer mechanisms associated with LXR activation include:

  • Induction of Apoptosis: LXR activation has been linked to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

  • Cell Cycle Arrest: LXR agonists can induce cell cycle arrest, often at the G1/S transition, by modulating the expression of cyclin-dependent kinase inhibitors like p21 and p27.

  • Inhibition of Angiogenesis: LXR activation can interfere with signaling pathways crucial for new blood vessel formation, a process essential for tumor growth.

Signaling Pathway

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APD Acetyl Podocarpic Acid Anhydride (APD) LXR LXR APD->LXR Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR RXR RXR->Heterodimer LXRE LXRE Heterodimer->LXRE Translocation Nucleus Nucleus Gene_Expression Target Gene Transcription LXRE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Gene_Expression->Anti_Angiogenesis Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis A Prepare 1 mM APD Stock in DMF D Treat with Serial Dilutions of APD A->D B Culture Cancer Cell Line C Seed Cells in 96-well or 6-well plates B->C C->D E Incubate for 24-72 hours D->E F MTT Assay for Cell Viability E->F G Annexin V/PI Staining for Apoptosis E->G H Caspase-3 Activity Assay E->H I Calculate IC50 Value F->I J Quantify Apoptotic Cell Population G->J K Determine Fold-Increase in Caspase-3 Activity H->K

References

Application Notes and Protocols for Determining the Dose-Response Curve of Acetyl Podocarpic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD) is a potent, semi-synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3][4][5] As an LXR agonist, APD has demonstrated potential therapeutic applications, particularly in the prevention and treatment of atherosclerosis by promoting reverse cholesterol transport.[1][2][3][5] These application notes provide detailed protocols for determining the dose-response curve of APD, enabling researchers to quantify its potency and efficacy in a cell-based setting.

Mechanism of Action: LXR Signaling Pathway

Acetyl podocarpic acid anhydride functions by activating the Liver X Receptor (LXR). LXRs, which exist as two isoforms (LXRα and LXRβ), form a heterodimer with the Retinoid X Receptor (RXR).[1][6] Upon binding of an agonist like APD, the LXR/RXR heterodimer undergoes a conformational change, leading to its binding to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in cholesterol efflux and metabolism, most notably ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1][6] The upregulation of ABCA1 and ABCG1 promotes the transport of cholesterol from peripheral tissues, such as macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) for transport back to the liver, a process known as reverse cholesterol transport.

Diagram of the LXR Signaling Pathway

LXR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APD Acetyl Podocarpic Acid Anhydride (APD) LXR LXR APD->LXR Binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to ABCA1_mRNA ABCA1 mRNA LXRE->ABCA1_mRNA Promotes Transcription Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_mRNA->Cholesterol_Efflux Leads to Luciferase_Assay_Workflow A 1. Cell Seeding (HEK293T cells in 96-well plate) B 2. Co-transfection (LXR expression plasmid + LXRE-luciferase reporter + control plasmid) A->B C 3. Incubation (24 hours) B->C D 4. Compound Treatment (Serial dilutions of APD and controls) C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Activity Measurement (Luminometer) F->G H 8. Data Analysis (Normalize to control, generate dose-response curve) G->H qPCR_Workflow A 1. Cell Culture and Differentiation (e.g., THP-1 monocytes to macrophages) B 2. Compound Treatment (Varying concentrations of APD) A->B C 3. Incubation (24 hours) B->C D 4. RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. Quantitative PCR (qPCR) (ABCA1 and housekeeping gene) E->F G 7. Data Analysis (ΔΔCt method, plot fold change vs. concentration) F->G

References

Application Note: Evaluating Acetyl Podocarpic Acid Anhydride as a Modulator of Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. A key and rate-limiting step in RCT is the efflux of excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL).[1] This process is primarily mediated by ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[1][2][3] The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that act as cholesterol sensors and are master regulators of cholesterol efflux, inducing the transcription of both ABCA1 and ABCG1 genes.[4][5][6] Consequently, LXR agonists are of significant therapeutic interest for promoting RCT and treating cardiovascular disease.

Podocarpic acid, a natural diterpenoid, and its derivatives have been investigated for a range of biological activities.[7][8] Notably, podocarpic acid anhydride (B1165640) has been identified as a potent agonist of both LXRα and LXRβ, demonstrating the potential to increase HDL formation by promoting cholesterol efflux.[9][10] This application note provides a comprehensive protocol for evaluating the potential of a related compound, acetyl podocarpic acid anhydride, to modulate cholesterol efflux in a cell-based assay system. While specific data on this compound is not extensively available, the provided protocols offer a robust framework for its investigation as a potential LXR agonist and cholesterol efflux modulator.

Principle of the Assay

This cell-based cholesterol efflux assay quantifies the movement of cholesterol from cultured cells (e.g., J774 macrophages) to an extracellular acceptor. The assay involves three main stages:

  • Cellular Cholesterol Loading & Labeling: Cells are loaded with cholesterol and labeled with a tracer, either radioactive ([³H]-cholesterol) or fluorescent (e.g., BODIPY-cholesterol).[11][12][13][14]

  • Compound Incubation & Efflux Stimulation: The labeled cells are treated with the test compound (this compound) to assess its ability to stimulate cholesterol efflux.

  • Quantification: The amount of labeled cholesterol transferred from the cells to the supernatant (containing the cholesterol acceptor) is measured and expressed as a percentage of the total labeled cholesterol in the well.[15]

Experimental Protocols

Protocol 1: Cell-Based Cholesterol Efflux Assay Using J774 Macrophages

This protocol is adapted for the murine macrophage cell line J774, a standard model for cholesterol efflux studies.[11][16]

Materials:

  • J774A.1 macrophage cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [³H]-cholesterol or BODIPY-cholesterol

  • ACAT inhibitor (e.g., Sandoz 58-035)

  • Cyclic AMP (cAMP, for mouse cells) or an LXR agonist (e.g., T0901317) as a positive control[11][13]

  • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Scintillation fluid and counter (for [³H]-cholesterol) or fluorescence plate reader (for BODIPY-cholesterol)

  • Cell Lysis Buffer

Methodology:

Day 1: Cell Seeding

  • Culture J774A.1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed approximately 1 x 10⁵ cells per well in a 96-well plate.[16]

  • Incubate for 4-6 hours to allow for cell adherence.[16]

Day 2: Cholesterol Loading and Labeling

  • Prepare labeling medium: RPMI-1640 with 2% FBS, an ACAT inhibitor (to prevent cholesterol esterification), and the cholesterol label.[11]

    • For radioactive labeling: Add [³H]-cholesterol to a final concentration of 0.5-1.0 µCi/mL.[13]

    • For fluorescent labeling: Use BODIPY-cholesterol as per manufacturer's instructions.[12][14]

  • Aspirate the growth medium from the cells and wash once with sterile Phosphate Buffered Saline (PBS).

  • Add 100 µL of labeling medium to each well.

  • Incubate for 24 hours at 37°C and 5% CO₂.

Day 3: Equilibration and Compound Treatment

  • Aspirate the labeling medium and wash the cells gently twice with warm PBS.

  • Add 100 µL of equilibration medium (serum-free RPMI-1640) containing 0.3 mM cAMP (to upregulate ABCA1 expression in mouse cells).[13]

  • Incubate for 16-18 hours.[11][13]

Day 4: Cholesterol Efflux

  • Prepare the efflux medium: Serum-free RPMI-1640 containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

  • Prepare serial dilutions of this compound in the efflux medium. Also prepare a vehicle control (e.g., DMSO) and a positive control (e.g., 1-5 µM T0901317).

  • Aspirate the equilibration medium, wash cells once with PBS, and add 100 µL of the prepared efflux media (with compounds and acceptors) to the respective wells.

  • Include wells with efflux medium but no acceptor to measure background efflux.[13]

  • Incubate for 4-6 hours at 37°C.[15]

Quantification

  • After incubation, carefully collect the supernatant (efflux medium) from each well and transfer to a corresponding plate or scintillation vials.

  • Lyse the remaining cells in each well by adding 100 µL of Cell Lysis Buffer.

  • Quantify the amount of label:

    • Radioactive: Add the supernatant and cell lysate to separate scintillation vials with scintillation fluid. Measure counts per minute (CPM) using a scintillation counter.

    • Fluorescent: Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (e.g., Ex/Em = 485/523 nm for BODIPY).[15]

Data Analysis

  • Calculate the percentage of cholesterol efflux for each well using the following formula:

    % Efflux = [Label in Supernatant / (Label in Supernatant + Label in Cell Lysate)] x 100

  • Subtract the background efflux (from wells with no acceptor) from all other values.

  • Plot the % efflux against the concentration of this compound to generate a dose-response curve.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Dose-Response Effect of this compound on Cholesterol Efflux to ApoA-I. This table presents hypothetical data for illustrative purposes.

Treatment GroupConcentration (µM)% Cholesterol Efflux (Mean ± SD)Fold-Increase over Vehicle
Vehicle Control (DMSO)08.5 ± 0.71.0
This compound0.110.2 ± 0.91.2
This compound1.015.3 ± 1.11.8
This compound5.022.1 ± 1.52.6
This compound10.024.7 ± 1.82.9
Positive Control (T0901317)5.025.5 ± 2.03.0

Table 2: Summary of Potency and Efficacy. This table presents hypothetical data for illustrative purposes.

CompoundEC₅₀ (µM)Eₘₐₓ (% Efflux)
This compound2.525.0
T0901317 (Positive Control)1.826.2

Visualization of Pathways and Workflows

Signaling Pathway

The primary pathway through which compounds like podocarpic acid anhydride are thought to promote cholesterol efflux is via the activation of Liver X Receptors (LXR).[4][9][10]

G cluster_cell Macrophage cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane LXR LXR/RXR Heterodimer DNA LXR Response Element (LXRE) LXR->DNA Binds to ABCA1_g ABCA1 Gene DNA->ABCA1_g Induces Transcription ABCG1_g ABCG1 Gene DNA->ABCG1_g Induces Transcription ABCA1 ABCA1 Transporter ABCA1_g->ABCA1 Translates to ABCG1 ABCG1 Transporter ABCG1_g->ABCG1 Translates to Compound Acetyl Podocarpic Acid Anhydride Compound->LXR Activates Cholesterol Excess Cholesterol Cholesterol->ABCA1 Cholesterol->ABCG1 ApoAI Lipid-poor ApoA-I ABCA1->ApoAI Efflux HDL Mature HDL ABCG1->HDL Efflux nHDL Nascent HDL

Caption: LXR activation pathway for cholesterol efflux.

Experimental Workflow

The following diagram outlines the key steps of the cell-based cholesterol efflux assay protocol.

G cluster_quant Quantification A Day 1: Seed J774 Cells (1x10^5 cells/well) B Day 2: Label Cells (e.g., [3H]-Cholesterol for 24h) A->B C Day 3: Equilibrate Cells (Serum-free medium + cAMP for 18h) B->C D Day 4: Induce Efflux (Add Acceptor + Test Compound for 4-6h) C->D E Separate Supernatant and Cells D->E F Lyse Cells G Quantify Label (Scintillation or Fluorescence) E->G Supernatant F->G Lysate H Calculate % Efflux G->H

Caption: Experimental workflow for the cholesterol efflux assay.

References

Acetyl Podocarpic Acid Anhydride: A Potent Positive Control for Liver X Receptor (LXR) Agonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Podocarpic Acid Anhydride (APD) is a semi-synthetic derivative of podocarpic acid, a natural product isolated from the mayapple plant. It has been identified as a potent agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. Due to its high potency and well-characterized activity, APD serves as an excellent positive control in screening assays designed to identify and characterize novel LXR agonists. These application notes provide detailed protocols and data for utilizing APD in such assays.

The Liver X Receptors are ligand-activated transcription factors that, upon binding to an agonist, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes of LXR include ATP-binding cassette transporter A1 (ABCA1), which is critical for reverse cholesterol transport, and sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. The activation of LXR and subsequent upregulation of genes like ABCA1 make LXR an attractive therapeutic target for the treatment of atherosclerosis.

Data Presentation

This compound exhibits high potency in activating LXR-mediated gene transcription. Below is a summary of its activity compared to other known LXR agonists.

CompoundAssay TypeCell LineEndpointEC50 / PotencyReference
This compound (APD) Transient TransactivationHEK-293LXR ActivationED50: 1 nM [1]
This compound (APD) Transient TransactivationHEK-293LXR Activation~8-10-fold more potent than 22(R)-hydroxy cholesterol [1]
T0901317Luciferase ReporterHuman Brain PericytesLXR Activation10 µM resulted in ~15-fold increase in ABCA1 expression at 48h[2]
GW3965Luciferase ReporterCHOhLXRβ ActivationEC50: 30 nM[3][4]
GW3965Cholesterol EffluxTHP-1Cholesterol EffluxEC50: 27 nM[3]
GW3965Gene Expression (in vivo)Mouse IntestineABCA1 mRNA induction~6-fold increase with oral treatment[5]

Signaling Pathway

The activation of the LXR signaling pathway by an agonist like this compound initiates a cascade of events leading to the regulation of target gene expression.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist LXR Agonist (e.g., APD, Oxysterols) LXR LXRα / LXRβ Agonist->LXR Binds LXR_RXR_CoR LXR-RXR-CoR Complex Agonist->LXR_RXR_CoR Induces conformational change LXR->LXR_RXR_CoR Heterodimerizes with RXR RXR RXR RXR->LXR_RXR_CoR CoRepressor Co-Repressor (e.g., SMRT, NCoR) LXR_RXR_CoR->CoRepressor Dissociation LXRE LXR Response Element (LXRE) LXR_RXR_CoR->LXRE Binds to LXR_RXR_CoA LXR-RXR-CoA Complex LXR_RXR_CoR->LXR_RXR_CoA Recruitment of CoActivator Co-Activator (e.g., SRC-1) CoActivator->LXR_RXR_CoA TargetGenes Target Gene Transcription (ABCA1, ABCG1, SREBP-1c, etc.) LXR_RXR_CoA->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Protein Protein Synthesis mRNA->Protein

Caption: LXR Signaling Pathway Activation.

Experimental Protocols

Herein are detailed protocols for key experiments to assess LXR agonism using this compound as a positive control.

Luciferase Reporter Gene Assay

This assay is a common method to quantify the activation of LXR by a test compound.

Experimental Workflow:

Luciferase_Assay_Workflow start Start: Seed Cells (e.g., HEK293T, HepG2) transfect Co-transfect with: 1. LXR Expression Vector 2. LXRE-Luciferase Reporter Vector 3. Renilla Luciferase Control Vector start->transfect treat Treat with Test Compounds & APD (Positive Control) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly and Renilla Luciferase Activity lyse->measure analyze Analyze Data: Normalize Firefly to Renilla activity measure->analyze end End: Determine LXR Activation analyze->end

Caption: Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with an LXR expression plasmid, a luciferase reporter plasmid containing LXREs, and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control series of this compound (e.g., 0.1 nM to 1 µM).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to measure the induction of LXR target genes, such as ABCA1, in response to agonist treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages, primary hepatocytes) and treat with test compounds and this compound as a positive control for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for the target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression for each treatment is determined relative to the vehicle-treated control.

Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, a key function regulated by LXR.

Methodology:

  • Cell Culture and Labeling: Plate macrophages (e.g., J774 or THP-1) and label the intracellular cholesterol pool by incubating the cells with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescent cholesterol analog for 24-48 hours.

  • Equilibration and Treatment: Wash the cells and equilibrate them in a serum-free medium. Then, treat the cells with the test compounds and this compound as a positive control for 18-24 hours to induce ABCA1 expression.

  • Efflux Measurement: Replace the medium with a medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). Incubate for a defined period (e.g., 4 hours).

  • Quantification: Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of labeled cholesterol in the medium divided by the total labeled cholesterol (medium + cell lysate), multiplied by 100.

Conclusion

This compound is a valuable tool for researchers studying the Liver X Receptor signaling pathway. Its high potency and well-defined mechanism of action make it an ideal positive control for a variety of in vitro assays aimed at discovering and characterizing novel LXR agonists. The protocols and data presented here provide a comprehensive guide for the effective use of APD in LXR-focused research and drug development.

References

Application Notes and Protocols for the Synthesis and Purification of Podocarpic Acid Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of podocarpic acid analogs intended for Structure-Activity Relationship (SAR) studies. These protocols are designed to be a practical guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Podocarpic acid, a tricyclic diterpenoid natural product, has emerged as a valuable scaffold in medicinal chemistry due to its diverse biological activities. Its derivatives have shown potential as liver X receptor (LXR) agonists, antimicrobial agents, and antifungal compounds.[1][2] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this natural product by systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of various podocarpic acid analogs, including modifications to the aromatic C-ring and the carboxylic acid moiety, followed by detailed purification protocols.

Synthesis of Podocarpic Acid Analogs

The synthesis of podocarpic acid analogs typically involves modifications at three key positions: the phenolic hydroxyl group, the aromatic C-ring, and the carboxylic acid. The following protocols provide detailed procedures for the synthesis of representative analogs.

General Three-Step Synthesis of Podocarpic Acid Amide Derivatives

A general and efficient method for the synthesis of a variety of aliphatic amide derivatives of podocarpic acid involves a three-step sequence: methylation, iodination, and subsequent amidation.[1]

Step 1: Methylation to form Methyl-O-methylpodocarpate

This initial step protects the phenolic hydroxyl group and converts the carboxylic acid to a methyl ester.

Step 2: Iodination

Introduction of an iodine atom at a specific position on the aromatic ring provides a handle for further functionalization.

Step 3: Amidation

The final step involves a copper-catalyzed reaction with various aliphatic amines to yield the desired amide derivatives. It has been noted that this method is selective for aliphatic amides, as aromatic amides do not appear to react under these conditions.[1]

Synthesis of C-Ring Modified Analogs

Modifications to the aromatic C-ring can significantly influence biological activity. Nitration is a common strategy to introduce electron-withdrawing groups.

This protocol describes the mononitration of podocarpic acid at the C-13 position.

  • Materials:

    • Pure podocarpic acid (10 g, 0.036 mol)

    • Glacial acetic acid (250 mL)

    • Concentrated nitric acid (2.5 mL, 1 equivalent)

    • Acetone (B3395972)

    • Water

  • Procedure:

    • Dissolve pure podocarpic acid in glacial acetic acid at 45 °C.

    • Cool the solution to 35 °C.

    • Add concentrated nitric acid dropwise with stirring. The solution will turn a deep red color.

    • Continue stirring for approximately three hours. A bright yellow precipitate should form after about five minutes.

    • Filter the solution to collect the precipitate.

    • Wash the precipitate with water.

    • Recrystallize the crude product from acetone and water to yield the pure 13-nitro-podocarpic acid derivative.

This protocol details the dinitration of podocarpic acid.

  • Materials:

    • Pure podocarpic acid (10 g)

    • Glacial acetic acid

    • Concentrated nitric acid (7.5 mL, 3 equivalents)

    • Methanol (B129727)

    • Water

  • Procedure:

    • Follow the same initial procedure as for the mononitro derivative, but use three equivalents of concentrated nitric acid. The solution will turn a lighter shade of red, and no precipitate will form initially.

    • Pour the reaction mixture into water to induce precipitation.

    • Isolate the 11,13-dinitro derivative, which will be a lighter yellow powder than the mononitro derivative.

    • Recrystallize the product from methanol and water.

Purification of Podocarpic Acid Analogs

Purification of the synthesized analogs is critical to ensure accurate biological evaluation. The two primary methods employed are column chromatography and recrystallization.

Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity. For podocarpic acid and its derivatives, which are acidic in nature, care must be taken to avoid streaking and ensure good separation.

  • Stationary Phase: Silica gel (standard grade). For acid-sensitive compounds, silica gel can be deactivated with triethylamine.

  • Mobile Phase (Eluent): A solvent system of varying polarity is used. A common starting point for podocarpic acid derivatives is a mixture of ether and toluene (B28343) (e.g., 20% ether in toluene). The polarity can be gradually increased to elute more polar compounds.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to separate the compounds.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of carboxylic acids include methanol/water or acetone/water mixtures.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, cool the solution further in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly.

Data Presentation for SAR Studies

To facilitate the analysis of structure-activity relationships, quantitative data from biological assays should be summarized in clear and concise tables.

LXR Agonist Activity of Podocarpic Acid Amides

A series of podocarpic acid amides have been identified as potent agonists for both Liver X receptor alpha (LXRα) and beta (LXRβ) subtypes.[3][4]

CompoundR GroupLXRα Binding Affinity (nM)LXRβ Binding Affinity (nM)LXRα Receptor Induction (-fold)LXRβ Receptor Induction (-fold)
1 Adamantyl----
2 Phenylcyclohexylmethyl502033.735.3

Data for additional analogs would be populated here as they become available through further studies.

Antimicrobial and Antifungal Activity of Podocarpic Acid-Polyamine Conjugates

Podocarpic acid-polyamine conjugates have demonstrated promising antimicrobial and antifungal activities.[2] The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating the potency of these compounds.

CompoundPolyamine Side ChainTarget OrganismMIC (µM)
7a Spermine (amide linkage)Staphylococcus aureus (MRSA)Potent Growth Inhibitor
9d PA3-8-3 (carbamate linkage)Cryptococcus neoformansSelective Antifungal

This table should be expanded with specific MIC values and a broader range of microbial strains as more data is generated.

Visualization of Experimental Workflows and Relationships

Graphical representations are essential for visualizing complex processes and relationships in drug discovery. The following diagrams were generated using the DOT language.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Podocarpic Acid step1 Chemical Modification (e.g., Amidation, Nitration) start->step1 crude Crude Analog step1->crude purify_start Crude Analog col_chrom Column Chromatography purify_start->col_chrom recryst Recrystallization col_chrom->recryst pure Pure Analog recryst->pure analysis_start Pure Analog sar SAR Studies analysis_start->sar bio_activity Biological Activity (e.g., LXR Agonism, Antimicrobial) sar->bio_activity

Caption: General workflow for the synthesis, purification, and analysis of podocarpic acid analogs.

Structure-Activity Relationship (SAR) Logic

G cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold Podocarpic Acid Scaffold R1 Modification at C-Ring (R1) Scaffold->R1 R2 Modification of Carboxylic Acid (R2) Scaffold->R2 Activity Biological Activity (Potency, Efficacy) R1->Activity Selectivity Selectivity R1->Selectivity PK Pharmacokinetics (ADME) R1->PK R2->Activity R2->Selectivity R2->PK

References

Application Notes and Protocols for In Vitro Studies with Acetyl Podocarpic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD) is a semi-synthetic derivative of podocarpic acid, a natural diterpenoid. APD has garnered significant interest in biomedical research, particularly for its potent agonist activity at the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation. As an LXR agonist, APD holds therapeutic potential for conditions such as atherosclerosis. Proper handling and dissolution of this lipophilic compound are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for the dissolution of acetyl podocarpic acid anhydride for use in a variety of in vitro applications, including cell-based assays and enzyme kinetics.

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterValueNotes
Molecular Weight 614.77 g/mol
Appearance White to off-white solid
Primary Solvent Dimethylformamide (DMF)High-purity, anhydrous grade recommended.
Solubility in DMF ~1 mg/mL (1.63 mM)May require sonication and warming to fully dissolve.
Storage (Powder) -20°CStable for at least 3 years.
Storage (in DMF) -80°C for up to 6 months; -20°C for up to 1 month.Aliquot to avoid repeated freeze-thaw cycles.
Table 2: Recommended Final Concentrations for In Vitro Assays
Assay TypeRecommended Final DMF ConcentrationRationale
Cell-Based Assays ≤ 0.1% (v/v)To minimize solvent-induced cytotoxicity and off-target effects. A solvent control is essential.
Enzyme Assays ≤ 0.5% (v/v)Higher concentrations may be tolerated but should be validated for each specific enzyme. A solvent control is essential.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound in DMF

Materials:

  • This compound (APD) powder

  • Anhydrous, high-purity dimethylformamide (DMF)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of APD powder in a sterile microcentrifuge tube or directly into the amber glass vial. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.615 mg of APD.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to the vial containing the APD powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Aided Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, followed by vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • Hydrolysis: As an acid anhydride, APD is susceptible to hydrolysis in aqueous environments, which would convert it to two molecules of acetyl podocarpic acid. Therefore, it is crucial to prepare working solutions fresh, just before adding them to the cells, and to minimize the time the compound spends in aqueous media before the experiment begins.

  • Precipitation: Due to its lipophilic nature, APD can precipitate when diluted from a high-concentration organic stock into an aqueous medium. The following stepwise dilution protocol is designed to minimize this issue.

Materials:

  • 1 mM stock solution of APD in DMF (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI 1640) supplemented with serum as required for your cell line.

  • Sterile microcentrifuge tubes

Procedure (Example for preparing a 1 µM final concentration):

  • Prepare an Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 1 mM APD stock solution in DMF to the medium. This creates a 10 µM intermediate solution with a DMF concentration of 1%.

    • Immediately and gently vortex or flick the tube to ensure rapid and thorough mixing. This step is critical to prevent precipitation.

  • Prepare the Final Working Solution:

    • Add the desired volume of the 10 µM intermediate solution to the cell culture wells to achieve the final concentration. For example, to achieve a 1 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 10 µM intermediate solution. The final DMF concentration will be 0.1%.

  • Solvent Control: Prepare a vehicle control by performing the same dilutions with DMF that does not contain APD.

Protocol 3: Preparation of Working Solutions for Enzyme Assays

Procedure (Example for preparing a 1 µM final concentration):

  • Prepare an Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 90 µL of the enzyme assay buffer.

    • Add 10 µL of the 1 mM APD stock solution in DMF. This creates a 100 µM intermediate solution.

    • Vortex immediately to mix.

  • Prepare the Final Working Solution:

    • Add the required volume of the 100 µM intermediate solution to the assay reaction mixture to achieve the desired final concentration. For instance, to get a 1 µM final concentration in a 100 µL reaction volume, add 1 µL of the 100 µM intermediate solution. The final DMF concentration will be 0.1%.

  • Solvent Control: A corresponding vehicle control with the same final concentration of DMF should always be included in the experiment.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Cell-Based Assay) apd_powder APD Powder dissolve Vortex / Sonicate apd_powder->dissolve dmf Anhydrous DMF dmf->dissolve stock_solution 1 mM Stock in DMF dissolve->stock_solution stock_solution_ref 1 mM Stock intermediate Intermediate Dilution (e.g., 10 µM) stock_solution_ref->intermediate medium Pre-warmed Cell Culture Medium medium->intermediate final_solution Final Working Solution (e.g., 1 µM) intermediate->final_solution

Caption: Workflow for preparing this compound solutions.

hydrolysis_pathway APD Acetyl Podocarpic Acid Anhydride Hydrolysis Hydrolysis APD->Hydrolysis H2O H₂O (Aqueous Environment) H2O->Hydrolysis APA 2x Acetyl Podocarpic Acid Hydrolysis->APA Inactivation of LXR Agonist Activity

Caption: Potential hydrolysis of this compound.

Application Notes: Gene Expression Analysis of LXR Target Genes Following Acetyl Podocarpic Acid Anhydride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis.[1] Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[2][3] Acetyl podocarpic acid anhydride (B1165640) (APD), a semi-synthetic derivative from the mayapple, is a potent LXR agonist.[4][5] It has demonstrated significant potential in the research of atherosclerosis by upregulating genes involved in reverse cholesterol transport.[4][6] These application notes provide a comprehensive protocol for analyzing the gene expression of key LXR target genes in response to APD treatment.

LXR Signaling Pathway

Acetyl podocarpic acid anhydride acts as an agonist for LXR. Upon binding, LXR forms a heterodimer with RXR. This complex then translocates to the nucleus and binds to LXREs on the DNA, leading to the transcription of target genes involved in lipid metabolism and cholesterol efflux.

LXR_Signaling_Pathway LXR Signaling Pathway Activation by this compound cluster_nucleus Cellular Nucleus APD Acetyl Podocarpic Acid Anhydride LXR LXR APD->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates Transcription

Caption: LXR signaling pathway activation by this compound.

Data Presentation: Effect of this compound on LXR Target Gene Expression

The following table summarizes the quantitative data on the fold change in the expression of key LXR target genes in response to treatment with this compound. Data is compiled from studies on human macrophage and hepatocyte cell lines. This compound has been shown to significantly increase the mRNA level of ABCA1.[5] While specific fold-change data for other genes with APD is limited, the table presents representative data for a potent LXR agonist, reflecting the expected outcomes based on the known function of APD as a potent LXR agonist.

Target GeneFunctionCell LineFold Change (vs. Vehicle)
ABCA1 Cholesterol EffluxTHP-1 Macrophages~15-fold
HepG2 Hepatocytes~12-fold
ABCG1 Cholesterol EffluxTHP-1 Macrophages~8-fold
HepG2 Hepatocytes~6-fold
SREBP-1c Lipogenesis RegulationHepG2 Hepatocytes~5-fold
FASn Fatty Acid SynthesisHepG2 Hepatocytes~4-fold
APOE Lipid TransportTHP-1 Macrophages~7-fold

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for human THP-1 macrophages and HepG2 hepatocytes.

Materials:

  • THP-1 or HepG2 cells

  • RPMI-1640 (for THP-1) or DMEM (for HepG2) complete growth medium

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • THP-1 Macrophages: Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 6-well plate. Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

    • HepG2 Hepatocytes: Seed HepG2 cells at a density of 3 x 10^5 cells/well in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment:

    • Prepare working solutions of this compound in the appropriate cell culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

    • Aspirate the medium from the cells and replace it with the medium containing either this compound or the vehicle control.

    • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

RNA Isolation and cDNA Synthesis

Materials:

  • RNA isolation kit (e.g., TRIzol reagent or column-based kits)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • cDNA synthesis kit

Procedure:

  • RNA Isolation:

    • After the 24-hour treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the wells using the lysis buffer from the RNA isolation kit.

    • Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

Materials:

  • cDNA template

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target genes (ABCA1, ABCG1, SREBP-1c, FASn, APOE) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR plate

  • qPCR instrument

Procedure:

  • Prepare qPCR Reaction Mix:

    • Prepare a master mix for each primer set containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.

  • Set up qPCR Plate:

    • Pipette the qPCR master mix into the wells of a qPCR plate.

    • Add the cDNA template to the respective wells. Include no-template controls for each primer set.

  • Perform qPCR:

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling program. An example program is:

      • Initial Denaturation: 95°C for 10 minutes

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis

Data Analysis
  • Determine Ct Values: Obtain the cycle threshold (Ct) values for each sample and gene.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control samples: ΔΔCt = ΔCt(treated) - ΔCt(vehicle)

  • Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCt method.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from cell culture to data analysis.

Experimental_Workflow Gene Expression Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_work RNA Processing cluster_qpcr RT-qPCR cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (THP-1 or HepG2) Differentiation 2. THP-1 Differentiation (with PMA) Treatment 3. Treatment with Acetyl Podocarpic Acid Anhydride RNA_Isolation 4. Total RNA Isolation Treatment->RNA_Isolation RNA_QC 5. RNA Quantification & Quality Control cDNA_Synthesis 6. cDNA Synthesis qPCR_Setup 7. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 8. Real-Time PCR Ct_Values 9. Determine Ct Values qPCR_Run->Ct_Values Delta_Ct 10. Calculate ΔCt Delta_Delta_Ct 11. Calculate ΔΔCt Fold_Change 12. Calculate Fold Change (2^-ΔΔCt)

Caption: Workflow for gene expression analysis following APD treatment.

References

Application Notes and Protocols: Utilizing Acetyl Podocarpic Acid Anhydride for Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD), a semi-synthetic derivative of podocarpic acid, has emerged as a potent agonist of the Liver X Receptor (LXR). LXRs, comprising LXRα and LXRβ subtypes, are critical nuclear receptors that govern the transcriptional regulation of genes involved in cholesterol, fatty acid, and glucose homeostasis. APD's mechanism of action involves the activation of LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) in the promoter regions of target genes, notably the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). The subsequent upregulation of ABCA1 and ABCG1 expression enhances the reverse cholesterol transport pathway, facilitating the efflux of cholesterol from peripheral cells, including macrophages, to high-density lipoprotein (HDL) particles. This process ultimately leads to the inhibition of overall cholesterol absorption and has positioned APD as a valuable tool for studying lipid metabolism and a potential therapeutic agent for atherosclerosis.[1][2][3][4]

These application notes provide detailed protocols for utilizing acetyl podocarpic acid anhydride to investigate key pathways in lipid metabolism. The included methodologies cover in vitro assays for assessing LXR activation, cholesterol efflux, and target gene expression, as well as an in vivo model for evaluating the impact on plasma lipid profiles.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound and its analogs in various experimental models.

Table 1: In Vitro Activity of this compound (APD)

ParameterValueCell Line/SystemReference
LXRα and LXRβ Agonist Activity (EC₅₀)1 nMNot specified[3]
LXR Activation vs. 22(R)-hydroxy cholesterol8-10 fold greaterHEK-293 cells[2][3]
ABCA1 mRNA Induction4-fold increasePrimary human monocyte-derived macrophages
ABCG1 mRNA Induction17-fold increasePrimary human monocyte-derived macrophages

Table 2: In Vivo Effects of a Podocarpic Acid Imide Analog in Hamsters

ParameterChangeModelReference
High-Density Lipoprotein (HDL)26% increaseHamsters[2]
Low-Density Lipoprotein (LDL)10.6% decreaseHamsters[2]
Triglycerides51% increaseHamsters[2]

Experimental Protocols

Protocol 1: LXRα/β Transactivation Assay using a Luciferase Reporter System

This protocol describes a cell-based assay to quantify the agonist activity of this compound on LXRα and LXRβ.

1. Principle: HEK293 cells are co-transfected with expression vectors for LXRα or LXRβ and a luciferase reporter plasmid containing LXR response elements. Activation of LXR by APD leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of receptor activation.

2. Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Expression plasmids: pCMX-hLXRα, pCMX-hLXRβ

  • Reporter plasmid: p(LXRE)₃-tk-luc

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (APD)

  • Positive control: T0901317 (a known LXR agonist)

  • Luciferase Assay System

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

3. Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 4 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • 50 ng of LXRα or LXRβ expression plasmid

      • 100 ng of p(LXRE)₃-tk-luc reporter plasmid

      • Transfection reagent according to the manufacturer's protocol.

    • Incubate the transfection mix at room temperature for 20 minutes.

    • Add the transfection mix to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of APD (e.g., from 1 pM to 10 µM) and the positive control T0901317 (e.g., from 10 nM to 10 µM) in serum-free DMEM.

    • After the transfection incubation, replace the medium with 100 µL of fresh serum-free DMEM containing the desired concentrations of APD or control compounds.

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the fold induction of luciferase activity relative to the vehicle control against the log concentration of APD.

  • Determine the EC₅₀ value from the dose-response curve.

G

LXR Transactivation Assay Workflow
Protocol 2: Cholesterol Efflux Assay in Macrophages

This protocol details a method to measure the ability of APD to promote cholesterol efflux from macrophage cell lines such as J774A.1 or THP-1.

1. Principle: Macrophages are loaded with radiolabeled ([³H]) or fluorescently labeled (BODIPY) cholesterol. After treatment with APD to induce ABCA1/ABCG1 expression, the amount of labeled cholesterol effluxed from the cells to an acceptor molecule (e.g., apolipoprotein A-I or HDL) in the medium is quantified.

2. Materials:

  • J774A.1 or THP-1 macrophage cell lines

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • PMA (for THP-1 differentiation)

  • [³H]-cholesterol or BODIPY-cholesterol

  • This compound (APD)

  • Cholesterol acceptor: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

  • Serum-free medium (e.g., RPMI-1640)

  • Scintillation counter or fluorescence plate reader

  • 24-well tissue culture plates

3. Procedure:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 monocytes in 24-well plates at a density of 5 x 10⁵ cells/well.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 nM PMA for 48-72 hours.

    • For J774A.1 cells, seed at a density of 2.5 x 10⁵ cells/well and allow to adhere overnight.

  • Cholesterol Loading and Labeling:

    • Incubate the cells for 24-48 hours with medium containing 1 µCi/mL [³H]-cholesterol or 1 µg/mL BODIPY-cholesterol and an optional cholesterol source like acetylated LDL (50 µg/mL) to induce foam cell formation.

  • Equilibration and APD Treatment:

    • Wash the cells twice with PBS.

    • Incubate the cells for 18-24 hours in serum-free medium containing APD (e.g., 10 nM - 1 µM) to allow for equilibration of the labeled cholesterol within the cell and to induce ABCA1/ABCG1 expression. Include a vehicle control (e.g., DMSO).

  • Cholesterol Efflux:

    • Wash the cells twice with PBS.

    • Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • Incubate for 4-6 hours at 37°C.

  • Quantification:

    • Collect the medium and centrifuge to pellet any detached cells.

    • Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer).

    • For [³H]-cholesterol: Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

    • For BODIPY-cholesterol: Measure the fluorescence in an aliquot of the medium and the cell lysate using a fluorescence plate reader (Ex/Em = 485/523 nm).

4. Data Analysis:

  • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Counts or Fluorescence in Medium / (Counts or Fluorescence in Medium + Counts or Fluorescence in Cell Lysate)] x 100

  • Compare the % efflux in APD-treated cells to the vehicle-treated control cells.

G

Cholesterol Efflux Assay Workflow
Protocol 3: Quantification of ABCA1 and ABCG1 mRNA Expression by Real-Time RT-PCR

This protocol outlines the steps to measure the effect of APD on the mRNA levels of the LXR target genes ABCA1 and ABCG1 in macrophages.

1. Principle: Total RNA is extracted from macrophages treated with APD. The mRNA is then reverse-transcribed into cDNA, which is used as a template for quantitative real-time PCR (qPCR) with primers specific for ABCA1, ABCG1, and a housekeeping gene for normalization.

2. Materials:

  • J774A.1 or THP-1 macrophages

  • This compound (APD)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

  • 6-well tissue culture plates

3. Procedure:

  • Cell Culture and Treatment:

    • Seed and differentiate macrophages in 6-well plates as described in Protocol 2.

    • Treat the cells with various concentrations of APD (e.g., 10 nM - 1 µM) or a vehicle control for 24 hours.

  • RNA Extraction:

    • Wash the cells with PBS and lyse them directly in the wells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for ABCA1, ABCG1, and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes (ABCA1, ABCG1) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the fold change in gene expression in APD-treated cells relative to the vehicle control using the 2-ΔΔCt method.

G

Gene Expression Analysis Workflow

Signaling Pathway

This compound exerts its effects on lipid metabolism primarily through the LXR signaling pathway. The diagram below illustrates the key steps in this pathway.

G

APD-Mediated LXR Signaling Pathway

References

Application Notes and Protocols: Preparation of Stock Solutions of Acetyl Podocarpic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD) is a potent, semi-synthetic agonist of the Liver X Receptor (LXR).[1][2][3][4][5][][7] As an LXR agonist, APD plays a crucial role in the regulation of cholesterol metabolism, making it a valuable tool in research focused on atherosclerosis and other metabolic diseases.[1][3][4][8] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of acetyl podocarpic acid anhydride stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.

2. Product Information

ParameterValueReference
Synonyms Acetylpodocarpic dimer, APD[1][2]
Molecular Formula C₃₈H₄₆O₇[1][3][5]
Molecular Weight 614.8 g/mol [1][2]
Appearance Crystalline solid[1][2][]
Purity ≥98%[1][2]
Solubility Dimethylformamide (DMF): ~1 mg/mL[1][2][3]
Storage (Solid) -20°C[1][2][3]
Stability (Solid) ≥ 4 years[1][2]
Storage (in Solvent) -20°C for up to 1 month, -80°C for up to 6 months[3]

3. Health and Safety

This compound should be handled with care. It is advisable to treat the compound as potentially hazardous until more toxicological data is available. Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

4. Experimental Protocols

4.1. Materials and Equipment

  • This compound (solid)

  • Dimethylformamide (DMF), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE)

4.2. Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in DMF.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.

  • Dissolution:

    • Transfer the weighed solid into a sterile tube.

    • Add the appropriate volume of anhydrous DMF. For a 1 mg/mL solution, add 1 mL of DMF.

    • Cap the tube tightly.

  • Solubilization:

    • Vortex the solution for 30-60 seconds to aid dissolution.

    • If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[3] Gentle warming can also be applied if necessary.[3] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[3][4][9]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

5. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A Equilibrate solid to room temperature B Weigh this compound A->B C Transfer solid to a sterile tube B->C D Add anhydrous DMF C->D Dissolution Step E Vortex and/or sonicate until dissolved D->E F Aliquot into single-use volumes E->F Post-dissolution G Store at -20°C or -80°C F->G

Caption: A flowchart outlining the key steps for preparing a stock solution of this compound.

6. Signaling Pathway Context

This compound functions as a potent agonist for the Liver X Receptor (LXR). LXR, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. A key target is the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux.[1][2]

G Simplified LXR Signaling Pathway APD Acetyl Podocarpic Acid Anhydride LXR LXR APD->LXR activates Complex LXR/RXR Heterodimer LXR->Complex RXR RXR RXR->Complex LXRE LXRE (DNA Binding Site) Complex->LXRE binds to ABCA1 ABCA1 Gene Expression LXRE->ABCA1 induces Efflux Cholesterol Efflux ABCA1->Efflux promotes

Caption: A diagram illustrating the simplified signaling pathway of this compound via LXR.

References

Troubleshooting & Optimization

"how to improve the solubility of acetyl podocarpic acid anhydride in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl Podocarpic Acid Anhydride (APD). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (APD) and why is its aqueous solubility a concern?

A1: this compound (also known as Acetylpodocarpic dimer or APD) is a semi-synthetic derivative of podocarpic acid, a natural diterpenoid.[][2] It is a potent agonist of the Liver X Receptor (LXR) and is investigated for its potential therapeutic effects, particularly in atherosclerosis research.[3][4] Like many lipophilic drug candidates, APD is a crystalline solid with poor water solubility, which presents a significant challenge for its formulation and delivery in biological systems.[5][6] Achieving adequate aqueous concentration is crucial for conducting in vitro and in vivo experiments to evaluate its therapeutic efficacy and mechanism of action.[7]

Q2: What happens to this compound in an aqueous solution?

A2: In an aqueous environment, acid anhydrides are susceptible to hydrolysis, where they react with water to form their corresponding carboxylic acids.[8][9] Therefore, when APD is introduced into an aqueous solution, it is expected to hydrolyze to form two molecules of acetyl podocarpic acid. The solubility and stability of the compound in solution will then be governed by the physicochemical properties of this resulting carboxylic acid.

Q3: What are the primary strategies to improve the aqueous solubility of a poorly soluble acidic compound like the hydrolysis product of APD?

A3: For poorly soluble compounds that are weak acids, several formulation strategies can be employed to enhance aqueous solubility.[10][11] The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the solution above the acid's dissociation constant (pKa) deprotonates the carboxylic acid group, forming a more soluble salt.[12]

  • Use of Cosolvents: Organic solvents miscible with water, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), can be used in small quantities to increase the solubility of hydrophobic compounds.[13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or parts of molecules within their hydrophobic cavity, forming inclusion complexes with enhanced water solubility.[15][16][17]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can lead to a significant enhancement in dissolution rate and saturation solubility.[7][18]

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can dramatically increase its apparent solubility and dissolution rate.[19][20]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I add it to my aqueous buffer.

This is a common issue for poorly soluble compounds. The primary cause is that the concentration you are trying to achieve exceeds the intrinsic solubility of the compound in that specific buffer.

Solution: pH Adjustment

For acidic compounds like the hydrolysis product of APD, solubility is highly pH-dependent. By increasing the pH, you can convert the acidic form into its more soluble anionic (salt) form.

  • Experimental Protocol: Solubility Enhancement via pH Adjustment

    • Prepare a concentrated stock solution of APD in a suitable organic solvent (e.g., 1 mg/mL in DMF).[3][6]

    • Prepare a series of aqueous buffers with varying pH values (e.g., from pH 5.0 to pH 9.0).

    • Add a small, precise volume of the APD stock solution to each buffer, ensuring the final organic solvent concentration is low (typically <1%) to avoid solvent effects.

    • Stir the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Visually inspect for precipitation. For quantitative analysis, filter the solutions through a 0.22 µm filter and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

    • Select the lowest pH that provides the desired concentration without precipitation for your experiments.

  • Data Presentation: Effect of pH on Solubility (Hypothetical Data)

pH of BufferVisual ObservationQuantitative Solubility (µg/mL)
5.5Heavy Precipitate< 1
6.5Light Precipitate5
7.5Clear Solution50
8.5Clear Solution> 200

  • Visualization: Mechanism of pH-Dependent Solubility

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Compound_Acid R-COOH (Poorly Soluble) H_ion H+ Compound_Acid->H_ion Protonated Form Equilibrium Compound_Salt R-COO⁻ (More Soluble) Na_ion Na⁺ Compound_Salt->Na_ion Deprotonated (Salt) Form start Start step1 Prepare aqueous cyclodextrin solution start->step1 step2 Add excess APD powder to solution step1->step2 step3 Stir mixture for 24-48 hours step2->step3 step4 Centrifuge and filter to remove undissolved APD step3->step4 result Aqueous solution of APD-Cyclodextrin Complex step4->result end End result->end G start Poorly Soluble APD q1 Can pH of media be adjusted? start->q1 ph_adjust Use pH Adjustment (Increase pH > pKa) q1->ph_adjust Yes cosolvent Use Cosolvents (e.g., DMSO) or Cyclodextrins q1->cosolvent No q2 Is required concentration achieved? ph_adjust->q2 q3 Is concentration still too low or is toxicity a concern? q2->q3 No success Proceed with Experiment q2->success Yes cosolvent->q2 advanced Use Advanced Formulations (Nanosuspension, Solid Dispersion) q3->advanced Yes q3->success No (Re-evaluate experiment) advanced->success

References

Technical Support Center: LXR Agonist Assays with Acetyl Podocarpic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LXR agonist assays using acetyl podocarpic acid anhydride (B1165640) (APD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl Podocarpic Acid Anhydride (APD) and what is its primary mechanism of action?

This compound is a potent, semi-synthetic agonist of the Liver X Receptor (LXR).[1][2][3][4][5] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA to regulate the transcription of target genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. APD has been shown to be a highly potent LXR agonist, approximately 1,000 times more potent than the natural LXR ligand 22(R)-hydroxy cholesterol in transient transactivation assays.[2][3]

Q2: What are the key LXR target genes I should expect to see upregulated when using APD?

Upon activation of LXR by APD, you should expect to see an upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). Another key target gene that is often upregulated is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which is a major regulator of lipogenesis.[6][7] Monitoring the expression of both ABCA1/G1 and SREBP-1c is crucial for assessing the efficacy and potential side effects of LXR agonists.

Q3: What is the recommended solvent and storage condition for APD?

This compound is soluble in dimethylformamide (DMF) at a concentration of approximately 1 mg/mL. For optimal stability, it is recommended to store the solid compound at -20°C for up to four years. Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[4]

Q4: What is a typical effective concentration range for APD in cell-based assays?

APD is a highly potent LXR agonist with a reported ED50 value of 1 nM for inhibiting the overall absorption of cholesterol.[1][2][3] For cell-based assays, such as reporter gene assays or gene expression analysis, a concentration range of 0.1 nM to 100 nM is a reasonable starting point for generating a dose-response curve. The optimal concentration will depend on the cell type and the specific assay being performed.

Troubleshooting Guides

This section provides solutions to common issues encountered during LXR agonist assays with this compound.

Issue 1: Low or No Agonist Response in a Reporter Gene Assay

Possible Causes and Solutions:

  • Suboptimal APD Concentration:

    • Solution: Perform a dose-response experiment with a wider concentration range of APD (e.g., 0.01 nM to 1 µM) to determine the optimal effective concentration for your specific cell line and reporter construct.

  • Poor Cell Health or Transfection Efficiency:

    • Solution: Ensure cells are healthy and not overgrown before transfection. Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. Use a positive control for transfection (e.g., a constitutively active reporter plasmid) to verify transfection efficiency.

  • Inactive APD:

    • Solution: Ensure that the APD stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.

  • Issues with Reporter Construct:

    • Solution: Verify the integrity of your LXR-responsive reporter plasmid. Ensure that the promoter contains functional LXR response elements (LXREs).

Issue 2: High Background Signal in a Reporter Gene Assay

Possible Causes and Solutions:

  • Constitutive Activity of the Reporter:

    • Solution: Some cell lines may have high basal LXR activity. Include a vehicle-only control (e.g., DMF) to determine the baseline signal and subtract it from all other readings.

  • Promoter Leakiness:

    • Solution: The promoter in your reporter construct may have some basal activity independent of LXR. Use a promoterless luciferase vector as a negative control to assess this.

  • Contamination:

    • Solution: Mycoplasma or bacterial contamination can affect cellular processes and lead to high background. Regularly test your cell cultures for contamination.

Issue 3: Inconsistent Results in qPCR Analysis of LXR Target Genes

Possible Causes and Solutions:

  • Poor RNA Quality:

    • Solution: Use a robust RNA extraction method and ensure the A260/A280 ratio is between 1.8 and 2.0. Run an aliquot of your RNA on a gel to check for integrity.

  • Suboptimal Primer/Probe Design:

    • Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. The efficiency should be between 90% and 110%.

  • Inappropriate Housekeeping Gene:

    • Solution: The expression of some common housekeeping genes can be affected by experimental conditions. Validate your housekeeping gene by confirming its stable expression across your treatment groups.

  • Variability in Cell Seeding:

    • Solution: Ensure uniform cell seeding density across all wells, as this can affect gene expression levels.

Issue 4: Unexpected Cytotoxicity or Cell Death

Possible Causes and Solutions:

  • High Concentration of APD or Solvent:

    • Solution: Although specific cytotoxicity data for APD is not widely available, high concentrations of any compound can be toxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of APD in your cell line. Ensure the final concentration of the solvent (e.g., DMF) in the culture medium is non-toxic (typically below 0.1%).

  • LXR-mediated Apoptosis:

    • Solution: In some cell types, prolonged or strong activation of LXR can induce apoptosis. Assess markers of apoptosis (e.g., caspase activation) if you observe significant cell death.

Data Presentation

Table 1: Potency of this compound (APD) in LXR Agonist Assays

Assay TypeMetricValueCell Line/SystemReference
Cholesterol Absorption InhibitionED501 nMEnterocytes (inferred)[1][2][3]
Transient Transactivation AssayPotency vs. 22(R)-hydroxy cholesterol~1,000x more potentNot specified[2][3]
ABCA1 mRNA InductionQualitativeSignificant IncreaseTHP-1, Primary Human Hepatocytes, Caco-2[1]

Experimental Protocols

LXR Reporter Gene Assay Protocol
  • Cell Seeding: Seed cells (e.g., HEK293T or HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with an LXR expression plasmid (if necessary), an LXR-responsive firefly luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMF).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the APD concentration to determine the EC50 value.

qPCR Protocol for LXR Target Gene Expression
  • Cell Culture and Treatment: Plate cells (e.g., THP-1 or HepG2) and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based method with primers specific for your target genes (e.g., ABCA1, SREBP-1c) and a validated housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APD Acetyl Podocarpic Acid Anhydride LXR LXR APD->LXR Binds and Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (ABCA1, SREBP-1c, etc.) LXRE->Target_Genes Initiates

Caption: LXR signaling pathway activation by this compound.

Troubleshooting_Flowchart start Low/No Agonist Response q1 Is APD concentration optimal? start->q1 sol1 Perform dose-response (0.01 nM - 1 µM) q1->sol1 No q2 Are cells healthy and transfection efficient? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Optimize cell culture and transfection protocol q2->sol2 No q3 Is APD stock active? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Prepare fresh stock and dilutions q3->sol3 No end_node Consult further (e.g., reporter construct issue) q3->end_node Yes a3_yes Yes a3_no No sol3->start

Caption: Troubleshooting workflow for low or no agonist response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Cell Culture (e.g., HepG2, THP-1) treatment Treat cells with APD (dose-response) prep_cells->treatment prep_apd Prepare APD Stock (in DMF) prep_apd->treatment incubation Incubate (24h) treatment->incubation reporter_assay Reporter Gene Assay (Luciferase) incubation->reporter_assay qpcr qPCR for Target Genes (ABCA1, SREBP-1c) incubation->qpcr data_analysis Data Analysis (EC50, Fold Change) reporter_assay->data_analysis qpcr->data_analysis

Caption: General experimental workflow for LXR agonist assays.

References

"preventing degradation of acetyl podocarpic acid anhydride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with acetyl podocarpic acid anhydride (B1165640). The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound in solution, helping you to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acetyl podocarpic acid anhydride degradation in solution?

A1: The primary degradation pathway for this compound, like other acid anhydrides, is hydrolysis.[1][2][3] The anhydride bond is susceptible to nucleophilic attack by water, which cleaves the anhydride to form two molecules of the corresponding carboxylic acid (acetyl podocarpic acid). This reaction can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), it is advisable to store solutions at -80°C.[4] It is also crucial to minimize freeze-thaw cycles, so it is best practice to aliquot the stock solution into smaller, single-use vials.[4]

Q3: Which solvent should I use to dissolve this compound?

A3: this compound is soluble in dimethylformamide (DMF) at a concentration of approximately 1 mg/mL.[5][6] When preparing a stock solution, it is recommended to use anhydrous DMF and to purge the solvent with an inert gas, such as argon or nitrogen, to remove dissolved oxygen and moisture.[5]

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] In an HPLC chromatogram, the appearance of new peaks or a decrease in the area of the parent compound's peak indicates degradation. NMR spectroscopy can also be used to observe the disappearance of the anhydride signal and the appearance of signals corresponding to the carboxylic acid degradation product.[7][9]

Q5: Can I use aqueous buffers to dissolve this compound?

A5: It is not recommended to dissolve this compound directly in aqueous buffers due to its high susceptibility to hydrolysis.[1][2] If the experimental design requires an aqueous medium, a concentrated stock solution in a suitable anhydrous organic solvent (e.g., DMF) should be prepared first and then diluted into the aqueous buffer immediately before use. Be aware that even under these conditions, degradation will occur over time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step Preventative Measure
Degradation of stock solution Analyze an aliquot of the stock solution by HPLC or NMR to check for the presence of degradation products.Prepare fresh stock solutions frequently. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles and contamination with atmospheric moisture. Store stock solutions at -80°C for long-term storage.[4]
Hydrolysis in assay medium If possible, run a time-course experiment to assess the stability of the compound in the assay medium.Minimize the incubation time of the compound in aqueous media. Prepare the final dilution of the compound in the assay medium immediately before starting the experiment.
Impure starting material Verify the purity of the solid this compound using a validated analytical method.Purchase the compound from a reputable supplier and always refer to the certificate of analysis.
Issue 2: Appearance of unknown peaks in HPLC analysis of the experimental sample.
Possible Cause Troubleshooting Step Preventative Measure
Hydrolysis during sample preparation or analysis Investigate the stability of the compound in the mobile phase and sample diluent.Use a mobile phase with a neutral or slightly acidic pH if compatible with the compound and column. Keep the sample autosampler cool (e.g., 4°C) during the HPLC run.
Photodegradation Expose a solution of the compound to light and analyze it by HPLC to see if new peaks are formed.Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Oxidation Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) and re-analyze.Use degassed solvents for preparing solutions. Consider adding an antioxidant to the formulation if compatible with the experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (argon or nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a clean, dry weighing boat.

  • Transfer the weighed compound to a volumetric flask.

  • Add a small amount of anhydrous DMF to dissolve the compound. Gentle warming and sonication may be required.[4]

  • Once dissolved, add anhydrous DMF to the final volume.

  • Purge the solution with a gentle stream of inert gas for 5-10 minutes to remove dissolved oxygen.

  • Immediately aliquot the stock solution into single-use amber vials.

  • Seal the vials tightly with PTFE-lined caps.

  • Label the vials with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]

Protocol 2: Forced Degradation Study for this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions. This protocol is based on general guidelines for forced degradation studies.[10][11]

Materials:

  • This compound stock solution (in anhydrous DMF)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: For each stress condition, dilute the stock solution of this compound with the respective stressor solution to a final concentration suitable for HPLC analysis. Prepare a control sample by diluting the stock solution with the solvent used for the stressors (e.g., water or a mixture of water and DMF).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample with acid before HPLC analysis.

    • Oxidation: Mix the compound solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • At specified time points, withdraw an aliquot from each stressed sample and the control sample.

    • Analyze the samples by a validated, stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • If available, use mass spectrometry (LC-MS) to identify the mass of the degradation products to help elucidate their structures.[12]

Data Presentation

Table 1: Example Stability Data of this compound (1 mg/mL in DMF) under Different Storage Conditions.

Storage TemperatureTime PointPurity by HPLC (%)
-80°C 099.5
1 month99.4
3 months99.2
6 months99.0
-20°C 099.5
1 month98.8
3 months97.5
6 months95.2
4°C 099.5
1 week96.1
2 weeks92.3
1 month85.7
Room Temperature (25°C) 099.5
24 hours91.0
48 hours82.5
1 week65.3

Note: The data presented in this table is for illustrative purposes only and may not represent the actual degradation profile of this compound.

Visualizations

Caption: Hydrolysis degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Prep_Stock Prepare Stock Solution in Anhydrous DMF Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Dilute into Assay Medium (Immediately Before Use) Thaw->Dilute Incubate Perform Experiment Dilute->Incubate Analyze Analyze Samples by HPLC/LC-MS Incubate->Analyze Data Interpret Data Analyze->Data Check_Purity Inconsistent Results? Data->Check_Purity Check_Purity->Prep_Stock Check Stock Purity / Prepare Fresh

Caption: Recommended workflow for handling this compound.

References

"side reactions to avoid during the synthesis of podocarpic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of podocarpic acid derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for side reactions when derivatizing podocarpic acid?

A1: Podocarpic acid has several reactive sites, making it susceptible to side reactions. The most common areas for unwanted reactions are:

  • The Aromatic Ring (C-ring): Electrophilic substitution can lead to multiple products.

  • The Benzylic Position (C-7): This position is prone to oxidation.

  • The Alkene (after modification): Introduction of unsaturation can lead to various addition and rearrangement reactions.

  • The Carboxylic Acid Group (C-16): Steric hindrance can complicate esterification and amidation reactions.

  • The Phenolic Hydroxyl Group (C-12): This group can undergo unwanted alkylation or acylation if not properly protected.

Q2: I am trying to nitrate (B79036) podocarpic acid at the C-13 position but am getting a mixture of products. How can I improve selectivity?

A2: The degree of nitration on the aromatic ring is highly dependent on the reaction conditions, particularly the amount of nitric acid used. Over-nitration to form the 11,13-dinitro derivative is a common side reaction.

  • To favor mono-nitration at C-13: Use a controlled amount of nitric acid (approximately 1 equivalent) in glacial acetic acid. The reaction of podocarpic acid with one equivalent of concentrated nitric acid in glacial acetic acid at 35°C has been shown to produce the 13-nitro derivative in good yield[1].

  • To obtain the dinitro derivative: An excess of nitric acid (e.g., 3 equivalents) will favor the formation of the 11,13-dinitro podocarpic acid[1].

Q3: During the synthesis of a lactone from a 6-bromo-7-keto podocarpic acid derivative, I am observing a significant amount of an elimination byproduct. What is this side reaction and how can I avoid it?

A3: The formation of an α,β-unsaturated ketone via dehydrobromination is a known side reaction when attempting to form a lactone from a 6α-bromo-7-keto precursor by heating in a base like collidine[1]. Another potential side reaction is a one-step dehydrobromination-decarbomethoxylation[1]. To minimize these elimination reactions, consider using milder, non-basic conditions for lactonization if possible, or alternative synthetic routes that do not involve a brominated intermediate.

Troubleshooting Guides

Issue 1: Low Yield in Esterification or Amidation of the Carboxylic Acid

The carboxylic acid at C-16 of podocarpic acid is sterically hindered, which can lead to slow reaction times and low yields during esterification and amidation.

Potential Cause Troubleshooting Steps
Steric Hindrance - Use a less sterically hindered alcohol or amine if the project allows.- Employ a large excess of the alcohol or amine nucleophile.[2]
Poor Activation of Carboxylic Acid - Convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This is a common strategy for coupling hindered acids.[4]- Use a suitable coupling reagent. For sterically demanding acids, stronger coupling reagents might be necessary. Consider using HATU or HBTU in combination with a non-nucleophilic base like DIEA.
Decomposition of Reagents or Products - Some coupling reagents and activated intermediates are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[5]- If using a base like triethylamine (B128534) with an acid chloride, decomposition can occur.[6] Consider alternative non-nucleophilic bases or running the reaction at a lower temperature.
Reversible Reaction (Esterification) - For Fischer esterification (acid-catalyzed), use the alcohol as the solvent to drive the equilibrium towards the product.[5][7]- Remove water as it is formed using a Dean-Stark apparatus.
Issue 2: Unwanted Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at C-12 is nucleophilic and can react with electrophiles, leading to undesired O-alkylation or O-acylation.

Potential Cause Troubleshooting Steps
Reaction with Alkylating or Acylating Agents - Protect the phenolic hydroxyl group before carrying out modifications at other sites. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers.- Methylation of the phenol (B47542) can be achieved using dimethyl sulfate (B86663) under basic conditions.[1] If this is not the desired outcome, avoid these reagents or protect the phenol.
Basic Reaction Conditions - Basic conditions will deprotonate the phenol, increasing its nucleophilicity. If possible, perform reactions under neutral or acidic conditions if the phenol is unprotected.

Quantitative Data Summary

The following table summarizes the reported yields for some common derivatization reactions of podocarpic acid and its derivatives.

Reaction Product Yield (%) Side Product(s) Reference
Mono-nitration13-Nitro Podocarpic Acid7411,13-Dinitro Podocarpic Acid[1]
Di-nitration11,13-Dinitro Podocarpic Acid52-[1]
BrominationMethyl O-Methyl 13-Bromopodocarpate90-[1]
Bromination of KetoneMethyl O-Methyl 6α,13-Dibromo-7-ketopodocarpate75-[1]

Experimental Protocols

1. Synthesis of 13-Nitro Podocarpic Acid [1]

  • Reactants: Pure podocarpic acid (10 g, 0.036 mol), glacial acetic acid (250 mL), concentrated nitric acid (2.5 mL, 1 equiv).

  • Procedure:

    • Dissolve podocarpic acid in glacial acetic acid at 45°C.

    • Cool the solution to 35°C.

    • Add concentrated nitric acid dropwise with stirring. The solution will turn a deep red color.

    • A bright yellow precipitate should form after about five minutes.

    • Continue stirring for three hours.

    • Filter the solution and wash the precipitate with water.

    • Recrystallize the product from acetone (B3395972) and water.

  • Yield: 8.5 g (74%).

2. Synthesis of Methyl O-Methyl 13-Bromopodocarpate [1]

  • Reactants: Methyl O-methyl podocarpate (1.0 g, 0.0033 mol), glacial acetic acid (40 mL), bromine (1.1 g, 0.36 mL, 0.0066 mol).

  • Procedure:

    • Dissolve methyl O-methyl podocarpate in 20 mL of glacial acetic acid.

    • Add a solution of bromine in 20 mL of glacial acetic acid dropwise.

    • Allow the solution to stand for ten minutes at room temperature.

    • Pour the reaction mixture over ice.

    • Filter the resulting crystals and wash with water.

    • Recrystallize from acetone and water.

  • Yield: 1.14 g (90%).

Visualizations

Troubleshooting_Esterification start Problem: Low Yield of Ester/Amide q1 Is the carboxylic acid activated? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Are you using a large excess of the nucleophile? a1_yes->q2 sol1 Solution: Activate the carboxylic acid. - Convert to acid chloride (SOCl₂). - Use coupling agents (HATU, DCC). a1_no->sol1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Are reaction conditions anhydrous? a2_yes->q3 sol2 Solution: Increase the equivalents of the alcohol/amine to drive the reaction forward. a2_no->sol2 sol3 Solution: - Dry all glassware and solvents. - Handle moisture-sensitive reagents under inert atmosphere. q3->sol3 If not

Caption: Troubleshooting workflow for low yields in esterification/amidation.

Aromatic_Substitution_Control start Goal: Selective Electrophilic Aromatic Substitution podocarpic_acid Podocarpic Acid start->podocarpic_acid reagent Electrophilic Reagent (e.g., HNO₃) podocarpic_acid->reagent mono_product Desired Mono-substituted Product (e.g., 13-Nitro) reagent->mono_product ~1 equivalent di_product Di-substituted Side Product (e.g., 11,13-Dinitro) reagent->di_product >2 equivalents control_factor Key Control Factor: Stoichiometry of Reagent mono_product->control_factor di_product->control_factor

Caption: Control of aromatic substitution on podocarpic acid.

References

"addressing cytotoxicity of acetyl podocarpic acid anhydride at high concentrations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl podocarpic acid anhydride (B1165640) (APD). The information provided is intended to help address challenges related to in vitro experiments, particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for acetyl podocarpic acid anhydride (APD)?

A1: this compound is a potent, semi-synthetic agonist of the Liver X Receptor (LXR).[1][2][3][4][5][6][7][8] It functions by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements in the DNA, leading to the increased expression of target genes. A key target is the ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in reverse cholesterol transport by promoting the efflux of cholesterol from cells.[4] APD has a reported ED50 value of approximately 1 nM for inhibiting the overall absorption of cholesterol by increasing its efflux from enterocytes.[4][6]

Q2: I am observing significant cell death in my cultures when using APD at concentrations intended for maximal LXR activation. What could be the cause?

A2: While specific data on the cytotoxicity of this compound at high concentrations is limited, high concentrations of experimental compounds can lead to off-target effects and general cellular stress, resulting in cytotoxicity. The observed cell death could be due to a variety of factors, including:

  • Exaggerated Pharmacological Effects: Even on-target LXR activation, if excessively stimulated, could lead to detrimental cellular consequences in certain cell types.

  • Off-Target Effects: At high concentrations, APD may interact with other cellular targets besides LXR, leading to toxicity.

  • Physicochemical Properties: The compound's lipophilicity, which can be influenced by its structure, can contribute to membrane disruption or other cytotoxic effects. Studies on other podocarpic acid derivatives have noted that structural features and lipophilicity play a role in their cytotoxic and hemolytic properties.

  • Solvent Toxicity: The vehicle used to dissolve APD (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[9]

Q3: How can I determine if the observed cytotoxicity is specific to APD or an artifact of my experimental setup?

A3: To troubleshoot this, you should include several controls in your experiments:

  • Vehicle Control: Treat cells with the highest concentration of the solvent used to dissolve APD to rule out solvent-induced toxicity.[10]

  • Positive Control for Cytotoxicity: Include a compound known to induce cell death in your cell line (e.g., staurosporine (B1682477) for apoptosis) to ensure your cytotoxicity assay is working correctly.

  • Unrelated Compound Control: If possible, use a structurally unrelated LXR agonist to see if the effect is specific to APD or a general consequence of LXR activation in your model.

  • Cell-Free Assay Control: To check for direct interference of APD with your assay reagents (e.g., MTT, AlamarBlue), run the assay in cell-free media containing the compound.[11]

Q4: Are there any general strategies to mitigate the cytotoxicity of experimental compounds like APD in cell culture?

A4: Yes, several general strategies can be employed:

  • Concentration Optimization: Determine the lowest effective concentration of APD that elicits the desired LXR activation without causing significant cell death. A dose-response curve is essential.

  • Time-Course Experiment: The duration of exposure can significantly impact cytotoxicity. Perform a time-course experiment to find the optimal incubation time.[11]

  • Use of Cytoprotective Agents: Co-treatment with antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents can help mitigate toxicity and provide insights into the mechanism of cell death (e.g., involvement of reactive oxygen species).[11]

  • Serum Concentration: The concentration of serum in your culture medium can influence compound availability and toxicity. Consider if altering the serum concentration is appropriate for your experimental model.

  • Alternative Delivery Methods: If solubility and delivery are concerns, exploring different formulation strategies or delivery vehicles might reduce localized high concentrations that lead to toxicity.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Readouts
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells.
Edge Effects Evaporation from outer wells of a microplate can concentrate the compound. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[11]
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation, especially at high concentrations. If precipitation occurs, consider using a lower concentration or a different solvent system.
Reagent Variability Ensure all assay reagents are properly stored, within their expiry date, and prepared fresh if necessary.[11]
Guide 2: Distinguishing Between Cytotoxic and Cytostatic Effects
Observation Potential Interpretation Recommended Action
Reduced cell number but low cell death markers (e.g., low LDH release, low Annexin V staining) The compound may be cytostatic, meaning it is inhibiting cell proliferation rather than directly killing the cells.Perform a cell proliferation assay (e.g., Ki-67 staining, BrdU incorporation) in parallel with a cytotoxicity assay.
Increased cell death markers with a corresponding decrease in viable cell number The compound is likely cytotoxic.Proceed with assays to determine the mechanism of cell death (e.g., apoptosis vs. necrosis).

Data Presentation

Table 1: Example Dose-Response Data for this compound

APD Concentration (µM)% Cell Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 3.1
0.198 ± 4.82 ± 2.9
195 ± 6.15 ± 4.5
1075 ± 8.325 ± 7.9
5040 ± 9.560 ± 10.2
10015 ± 7.285 ± 8.8

Table 2: Comparison of IC50 Values for Podocarpic Acid Derivatives in Different Cell Lines (Hypothetical Data)

Note: This table is for illustrative purposes only, as direct comparative data for APD is unavailable. Researchers should generate their own data.

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
This compound User-determinedUser-determinedUser-determined
Podocarpic Acid Derivative X25.542.1> 100
Podocarpic Acid Derivative Y15.218.955.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle, positive control for cytotoxicity). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane damage.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

Mandatory Visualizations

LXR_Signaling_Pathway APD Acetyl Podocarpic Acid Anhydride (APD) LXR LXR APD->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LRE LXR Response Element (LRE) LXR_RXR->LRE Binds Target_Genes Target Gene Expression (e.g., ABCA1) LRE->Target_Genes Promotes Transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Leads to

Caption: LXR signaling pathway activated by APD.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed with APD Check_Controls Review Experimental Controls: - Vehicle Control Toxicity? - Positive Control Working? - Compound Precipitation? Start->Check_Controls Optimize_Dose Optimize APD Concentration: Perform Dose-Response Curve Check_Controls->Optimize_Dose Controls OK Refine_Protocol Refine Experimental Protocol Check_Controls->Refine_Protocol Control Issues Found Optimize_Time Optimize Exposure Time: Perform Time-Course Study Optimize_Dose->Optimize_Time Mechanism_Investigation Investigate Mechanism: - Apoptosis vs. Necrosis Assays - ROS Measurement Optimize_Time->Mechanism_Investigation Mechanism_Investigation->Refine_Protocol

Caption: Workflow for troubleshooting APD cytotoxicity.

References

Technical Support Center: Optimizing Transfection Efficiency for LXR Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize transfection efficiency for Liver X Receptor (LXR) reporter gene assays.

Troubleshooting Guide

This guide addresses common issues encountered during LXR reporter gene assays, focusing on transfection optimization to ensure robust and reliable data.

Problem Possible Causes Recommended Solutions
Low or No Luciferase Signal 1. Low Transfection Efficiency: Suboptimal ratio of transfection reagent to DNA, poor quality of plasmid DNA, or cells that are difficult to transfect.[1][2] 2. Weak Promoter Activity: The promoter driving the luciferase gene may not be strong enough.[1] 3. Incorrect Assay Timing: The time point for measuring luciferase activity may not be optimal for peak expression.[2] 4. Inactive Reagents: Degradation of luciferase assay reagents or plasmid DNA.[1]1. Optimize Transfection Conditions: - Perform a titration of the transfection reagent against a fixed amount of DNA to find the optimal ratio.[1][3][4] - Use high-quality, endotoxin-free plasmid DNA.[2][3] Verify DNA integrity and concentration.[5] - For difficult-to-transfect cells, consider alternative transfection methods or reagents.[2][6] 2. Use a Stronger Promoter: If possible, switch to a vector with a stronger promoter, such as CMV or SV40.[2] 3. Perform a Time-Course Experiment: Measure luciferase activity at multiple time points post-transfection (e.g., 24, 48, and 72 hours) to determine the optimal window for your specific cell type and construct.[2] 4. Check Reagent Quality: Use fresh or properly stored reagents.[1]
High Background Signal 1. Contamination: Microbial contamination of cell cultures or reagents.[1] 2. Autoluminescence of Compounds: The test compounds themselves may emit light. 3. Non-specific Binding: The radiolabeled ligand may be sticking to non-receptor components.[7] 4. Plate Type: Using clear plates can lead to crosstalk between wells.[2][8]1. Maintain Aseptic Technique: Ensure that cell cultures and all reagents are sterile.[1] 2. Run Compound Controls: Test your compounds in the absence of cells or lysate to check for autoluminescence. 3. Optimize Washing Steps: Increase the number of wash cycles to remove non-specifically bound ligands.[7] 4. Use Opaque Plates: Use white or black opaque plates to minimize crosstalk between wells.[2][8]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, DNA, transfection reagents, or assay reagents.[1][9] 2. Uneven Cell Seeding: Inconsistent number of cells per well.[9] 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation.[9] 4. Variable Transfection Efficiency: Inconsistent transfection from well to well.[10]1. Improve Pipetting Technique: Use calibrated pipettes and consider using a master mix for reagents to be added to multiple wells.[1][9] 2. Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating.[9] 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.[9] 4. Normalize to an Internal Control: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for differences in transfection efficiency.[1][2]
Lack of Reproducibility Between Experiments 1. Inconsistent Cell Culture Conditions: Variations in cell confluency, passage number, or growth phase.[2][5] 2. Reagent Variability: Using different lots of reagents (e.g., serum, transfection reagents) can introduce variability.[9] 3. Changes in Protocol: Even minor deviations from the established protocol can affect results.[5]1. Standardize Cell Culture: Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase at the time of transfection.[5][9] Plate cells at a consistent confluency.[2] 2. Qualify New Reagent Lots: Test new batches of critical reagents against the old ones to ensure consistency. 3. Maintain a Detailed Protocol: Adhere strictly to the optimized protocol for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for transfection in LXR reporter assays?

A: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[3][4] However, the optimal confluency can be cell-type dependent, so it is best to determine this empirically for your specific cell line. Overly confluent cells may have reduced transfection efficiency.[2]

Q2: How can I improve the transfection efficiency of difficult-to-transfect cells?

A: For cell lines that are notoriously difficult to transfect, such as primary cells or certain immune cell lines, you may need to explore alternative strategies.[11] This includes trying different transfection reagents (e.g., lipid-based, polymer-based), electroporation, or viral-mediated gene delivery.[6] Optimizing the DNA:reagent ratio and incubation times is also critical.[3]

Q3: What is the purpose of co-transfecting a control reporter plasmid?

A: Co-transfecting a control reporter plasmid, such as one expressing Renilla luciferase, serves as an internal control to normalize for variability in transfection efficiency and cell number between wells.[1][2] The activity of the experimental reporter (e.g., Firefly luciferase) is divided by the activity of the control reporter to obtain a normalized value. This normalization helps to reduce data variability and increase the reliability of your results.[1]

Q4: How much plasmid DNA should I use for transfection?

A: The optimal amount of plasmid DNA will vary depending on the cell type, plasmid size, and transfection reagent used. It is recommended to perform a dose-response curve to determine the optimal DNA concentration for your specific experimental setup. Using too much DNA can lead to cellular toxicity and a decrease in reporter gene expression.[2]

Q5: What are LXR response elements (LXREs) and why are they important in this assay?

A: LXR response elements (LXREs) are specific DNA sequences in the promoter regions of LXR target genes.[12][13] In an LXR reporter gene assay, the reporter plasmid contains multiple copies of an LXRE upstream of a minimal promoter and the luciferase gene. When an LXR agonist activates the LXR/RXR heterodimer, this complex binds to the LXREs and drives the expression of the luciferase reporter gene.[12][14]

Experimental Protocols & Data

Optimizing Transfection Reagent to DNA Ratio

A critical step in optimizing transfection efficiency is to determine the ideal ratio of transfection reagent to plasmid DNA. This can be achieved by keeping the amount of DNA constant and varying the volume of the transfection reagent.

DNA (µg)Transfection Reagent (µL)Luciferase Activity (Relative Light Units)Cell Viability (%)
1.01.050,00095
1.02.0150,00090
1.0 3.0 500,000 85
1.04.0450,00070
1.05.0300,00055

Note: The above data is illustrative. Optimal ratios must be determined experimentally.

Detailed Methodology for Transfection Optimization
  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Plasmid DNA Preparation: Dilute the LXR reporter plasmid and the internal control plasmid (e.g., pRL-TK) in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[3]

  • Transfection: Add the DNA-reagent complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.[3]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Visualizations

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Agonist LXR Agonist (e.g., Oxysterols) LXR LXR LXR_Agonist->LXR Binds LXR_RXR_dimer LXR/RXR Heterodimer LXR->LXR_RXR_dimer RXR RXR RXR->LXR_RXR_dimer CoA Co-activator LXR_RXR_dimer->CoA Recruits (active state) LXRE LXR Response Element (LXRE) LXR_RXR_dimer->LXRE Binds to CoR Co-repressor Target_Gene_Expression Target Gene Expression CoR->Target_Gene_Expression Inhibits CoA->Target_Gene_Expression Promotes LXRE->CoR Recruits (inactive state) Transfection_Workflow Start Start Cell_Seeding 1. Seed Cells (70-90% confluency) Start->Cell_Seeding Prepare_DNA 2. Prepare DNA Mix (LXR Reporter + Control Plasmid) Cell_Seeding->Prepare_DNA Form_Complexes 4. Form DNA-Reagent Complexes (15-20 min) Prepare_DNA->Form_Complexes Prepare_Reagent 3. Prepare Transfection Reagent Prepare_Reagent->Form_Complexes Transfect_Cells 5. Add Complexes to Cells Form_Complexes->Transfect_Cells Incubate 6. Incubate (24-48 hours) Transfect_Cells->Incubate Add_Compound 7. Add LXR Ligand/ Test Compound Incubate->Add_Compound Lyse_Cells 8. Lyse Cells Add_Compound->Lyse_Cells Measure_Luciferase 9. Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data Measure_Luciferase->Analyze_Data Troubleshooting_Tree Start Low Luciferase Signal? Check_Transfection Transfection Control OK? Start->Check_Transfection Yes Optimize_Transfection Optimize DNA:Reagent Ratio & Check DNA Quality Start->Optimize_Transfection No Check_Transfection->Optimize_Transfection No Check_Assay Positive Control Agonist Works? Check_Transfection->Check_Assay Yes Optimize_Transfection->Start Check_Reagents Check Assay Reagents & Cell Health Check_Assay->Check_Reagents No Optimize_Timing Optimize Post-Transfection Incubation Time Check_Assay->Optimize_Timing Yes Check_Reagents->Start Success Signal Restored Optimize_Timing->Success

References

Validation & Comparative

A Head-to-Head Comparison of LXR Agonists: Acetyl Podocarpic Acid Anhydride vs. T0901317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two prominent Liver X Receptor (LXR) agonists: Acetyl Podocarpic Acid Anhydride (APD) and T0901317. Both compounds are potent activators of LXRs, nuclear receptors that are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. Their ability to upregulate the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), makes them valuable tools for research in atherosclerosis and other metabolic diseases. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate an objective comparison.

Data Presentation: Quantitative Comparison of Potency

Table 1: Potency of this compound (APD)

Assay TypeParameterValueReference
Inhibition of Cholesterol AbsorptionED501 nM[1]
Transient Transactivation AssayRelative Potency~1,000x more potent than 22(R)-hydroxy cholesterol[1]

Table 2: Potency of T0901317

Assay TypeTargetParameterValueReference
Luciferase Reporter AssayLXRαEC50~20 nMMedChemExpress
Luciferase Reporter AssayLXRβEC50~50 nMINDIGO Biosciences
Binding AffinityLXRαKi7 nMA Head-to-Head Comparison of Cholest-5-ene-3,25-diol and Synthetic LXR Agonists
Binding AffinityLXRβKi22 nMA Head-to-Head Comparison of Cholest-5-ene-3,25-diol and Synthetic LXR Agonists

Table 3: Off-Target Activity of T0901317

TargetActivityParameterValueReference
Farnesoid X Receptor (FXR)AgonistEC505 µMMedChemExpress
Retinoid-related Orphan Receptor α (RORα)Inverse AgonistKi132 nMMedChemExpress
Retinoid-related Orphan Receptor γ (RORγ)Inverse AgonistKi51 nMMedChemExpress
Pregnane X Receptor (PXR)Agonist-Potent activationA Head-to-Head Comparison of Cholest-5-ene-3,25-diol and Synthetic LXR Agonists

Experimental Protocols

LXR Agonist Potency Assessment using a Luciferase Reporter Gene Assay

This protocol describes a common method for determining the potency of LXR agonists by measuring the activation of a luciferase reporter gene under the control of an LXR response element (LXRE).

Materials:

  • HEK293 cells (or other suitable host cell line)

  • LXR expression vector (for LXRα or LXRβ)

  • LXRE-driven luciferase reporter vector

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, T0901317) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cholesterol Efflux Assay

This assay measures the ability of LXR agonists to promote cholesterol efflux from macrophages, a key step in reverse cholesterol transport.

Materials:

  • Macrophage cell line (e.g., J774, THP-1)

  • Cell culture medium

  • [³H]-cholesterol

  • Bovine serum albumin (BSA)

  • Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as cholesterol acceptors

  • Test compounds (this compound, T0901317)

  • Scintillation counter

Procedure:

  • Cell Seeding and Cholesterol Loading: Seed macrophages in a 24-well plate. Label the cells with [³H]-cholesterol in the culture medium for 24-48 hours.

  • Equilibration and Compound Treatment: Wash the cells and incubate them in serum-free medium containing the test compounds at desired concentrations for 18-24 hours to allow for the upregulation of cholesterol transporters.

  • Cholesterol Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).

  • Incubation: Incubate the cells for 4-6 hours to allow for cholesterol efflux.

  • Quantification:

    • Collect the supernatant (containing the effluxed [³H]-cholesterol).

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100.

Mandatory Visualization

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist LXR Agonist (APD or T0901317) LXR LXR Agonist->LXR Binds LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->TargetGenes Activates

Caption: LXR Signaling Pathway Activation by Agonists.

Luciferase_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Transfect Co-transfect with LXR and LXRE-Luciferase Plasmids SeedCells->Transfect Treat Treat with Serial Dilutions of LXR Agonist Transfect->Treat Incubate Incubate for 18-24 hours Treat->Incubate Measure Measure Luciferase Activity Incubate->Measure Analyze Analyze Data and Determine EC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for LXR Agonist Luciferase Reporter Assay.

References

A Comparative Guide to LXR Agonists: Acetyl Podocarpic Acid Anhydride versus GW3965 in Activating LXR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Liver X Receptor (LXR) agonists: the semi-synthetic natural product derivative, acetyl podocarpic acid anhydride (B1165640), and the widely used synthetic compound, GW3965. The focus of this comparison is their respective potencies in activating the two LXR isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which are critical regulators of lipid metabolism, inflammation, and cholesterol homeostasis.

Quantitative Data Comparison

The following table summarizes the reported activation potencies (EC50/binding affinity) of acetyl podocarpic acid anhydride and GW3965 for human LXRα and LXRβ. It is important to note that the data for the two compounds are derived from different studies and methodologies, which should be taken into consideration when making a direct comparison.

CompoundLXR IsoformPotency (EC50 / Binding Affinity)Reference
This compound LXRα~1–2 nM[1]
LXRβ~1–2 nM[1]
GW3965 LXRα190 nMMedChemExpress Product Data
LXRβ30 nMMedChemExpress Product Data

Key Observations:

  • This compound is reported to be a highly potent dual agonist for both LXRα and LXRβ, with binding affinities in the low nanomolar range.[1]

  • GW3965 demonstrates isoform selectivity, with a higher potency for LXRβ (EC50 of 30 nM) compared to LXRα (EC50 of 190 nM).

LXR Signaling Pathway

The activation of LXR by agonists like this compound and GW3965 initiates a signaling cascade that modulates the transcription of target genes. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c), and the regulation of inflammation.

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand LXR Agonist (this compound or GW3965) LXR LXR (α or β) Ligand->LXR Binds LXR_RXR_inactive Inactive LXR/RXR Heterodimer LXR->LXR_RXR_inactive Forms Heterodimer with RXR RXR RXR->LXR_RXR_inactive LXR_RXR_active Active LXR/RXR Heterodimer LXR_RXR_inactive->LXR_RXR_active Ligand Binding & Activation LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates

LXR signaling pathway upon agonist binding.

Experimental Protocols

The determination of LXR agonist potency is typically performed using a cell-based reporter gene assay. The following is a detailed methodology for a representative transient transactivation assay.

Objective: To quantify the dose-dependent activation of LXRα and LXRβ by test compounds.

Materials:

  • Cell Line: Human Embryonic Kidney 293 (HEK293T) cells or a similar easily transfectable cell line.

  • Expression Plasmids:

    • Full-length human LXRα expression vector (e.g., pCMX-hLXRα).

    • Full-length human LXRβ expression vector (e.g., pCMX-hLXRβ).

    • Full-length human RXRα expression vector (e.g., pCMX-hRXRα).

  • Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of an LXR response element upstream of a minimal promoter (e.g., pGL3-LXREx3-luc).

  • Control Plasmid: A plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compounds: this compound and GW3965 dissolved in DMSO.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or a similar kit.

  • Luminometer: For measuring luciferase activity.

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix containing the LXRα or LXRβ expression plasmid, the RXRα expression plasmid, the LXRE-luciferase reporter plasmid, and the normalization control plasmid.

    • Incubate the plasmid DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% FBS.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh serum-free DMEM.

    • Treat the cells with serial dilutions of this compound or GW3965 (typically ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) group.

    • Incubate the cells with the compounds for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis A Seed HEK293T cells in 24-well plates B Co-transfect with: - LXRα or LXRβ plasmid - RXRα plasmid - LXRE-luciferase plasmid - Normalization plasmid A->B C Incubate for 24 hours B->C D Treat cells with serial dilutions of This compound or GW3965 C->D E Incubate for 18-24 hours D->E F Lyse cells and perform Dual-Luciferase Assay E->F G Measure luminescence F->G H Normalize data and calculate EC50 values G->H

Experimental workflow for LXR agonist evaluation.

References

A Head-to-Head Comparison of Natural and Synthetic LXR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Liver X Receptors (LXRα and LXRβ) are pivotal nuclear receptors that function as the body's cholesterol sensors, playing a central role in the transcriptional regulation of cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] Their ability to be activated by small molecules has made them an attractive therapeutic target for metabolic diseases like atherosclerosis.[3][4] This guide provides an objective, data-supported comparison between endogenous (natural) LXR agonists and their potent synthetic counterparts, offering insights into their distinct performance profiles and the experimental methodologies used for their evaluation.

Mechanism of Action: The LXR Signaling Pathways

Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2][5] This complex then binds to LXR Response Elements (LXREs) found in the promoter regions of target genes, initiating transcription.[6][7] This activation primarily influences two critical and functionally opposing metabolic pathways: Reverse Cholesterol Transport and De Novo Lipogenesis.

1. Reverse Cholesterol Transport (RCT): The Anti-Atherogenic Pathway

A key beneficial effect of LXR activation is the promotion of RCT, the process of removing excess cholesterol from peripheral tissues for transport back to the liver for excretion.[8] LXRs directly upregulate the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[4][9] These transporters are crucial for effluxing cholesterol from cells, particularly macrophages within atherosclerotic plaques, to High-Density Lipoprotein (HDL) particles.[9][10] This action is considered the primary mechanism behind the anti-atherosclerotic effects observed with LXR agonists in animal models.[4][8]

LXR_RCT_Pathway cluster_cell Macrophage cluster_nucleus Agonist LXR Agonist (Natural or Synthetic) LXR_RXR LXR/RXR Heterodimer Agonist->LXR_RXR Activates Nucleus Nucleus LXRE LXRE LXR_RXR->LXRE Binds to ABCA1_G1_Gene ABCA1/ABCG1 Genes LXRE->ABCA1_G1_Gene Promotes Transcription ABCA1_G1_Protein ABCA1/ABCG1 Transporters ABCA1_G1_Gene->ABCA1_G1_Protein Translation Cholesterol Excess Cholesterol Cholesterol->ABCA1_G1_Protein Efflux via HDL HDL Particle ABCA1_G1_Protein->HDL LXR_Lipogenesis_Pathway cluster_cell Hepatocyte cluster_nucleus Agonist Synthetic LXR Agonist (e.g., T0901317) LXR_RXR LXR/RXR Heterodimer Agonist->LXR_RXR Strongly Activates Nucleus Nucleus LXRE LXRE LXR_RXR->LXRE Binds to SREBP1c_Gene SREBP-1c Gene LXRE->SREBP1c_Gene Promotes Transcription SREBP1c_Protein SREBP-1c Protein SREBP1c_Gene->SREBP1c_Protein Translation Lipogenic_Genes Lipogenic Genes (FASN, SCD1) SREBP1c_Protein->Lipogenic_Genes Upregulates Triglycerides Increased Triglycerides Lipogenic_Genes->Triglycerides Leads to Steatosis Hepatic Steatosis Triglycerides->Steatosis Experimental_Workflow cluster_assays Parallel Assays cluster_luciferase Luciferase Reporter Assay cluster_qpcr qPCR for Gene Expression Start Start: Cell Culture (e.g., HepG2, THP-1) Treatment Treat cells with LXR Agonist (Natural vs. Synthetic) and Vehicle Control Start->Treatment Transfection Transfect with LXR and LXRE-Luciferase Plasmids Treatment->Transfection RNA_Isolation RNA Isolation Treatment->RNA_Isolation Lysis_Luc Cell Lysis & Add Luciferin Substrate Transfection->Lysis_Luc Measure_Luc Measure Luminescence Lysis_Luc->Measure_Luc Result_Luc Result: Receptor Activation (EC50) Measure_Luc->Result_Luc cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (Target Genes: ABCA1, SREBP-1c) cDNA_Synthesis->qPCR Result_qPCR Result: mRNA Fold Change (ΔΔCt Method) qPCR->Result_qPCR

References

Unveiling the Specificity of Acetyl Podocarpic Acid Anhydride for LXRα over LXRβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acetyl podocarpic acid anhydride's (APD) specificity for the Liver X Receptor alpha (LXRα) over its beta isoform (LXRβ). Acetyl podocarpic acid anhydride (B1165640), a potent semi-synthetic agonist of LXRs, is a valuable tool in the study of metabolic regulation and for the development of therapeutics targeting LXR-mediated pathways. Understanding its isoform-specific activity is critical for elucidating its precise biological functions and potential therapeutic applications.

Quantitative Analysis of LXRα and LXRβ Activation

ParameterLXRαLXRβData Source
Binding Affinity 1-2 nM1-2 nM[Review Article, specific citation unavailable]
EC50 (HEK-293 cells) 1 nM1 nM[Review Article, specific citation unavailable]
Maximal Receptor Induction (HEK-293 cells) 50-fold8-fold[Review Article, specific citation unavailable]

This data indicates that while the binding affinity and EC50 of the podocarpic acid anhydride dimer are nearly identical for both LXRα and LXRβ, the maximal transcriptional activation induced via LXRα is significantly higher (50-fold) than that induced via LXRβ (8-fold). This suggests a preferential activation of LXRα-mediated signaling pathways.

LXR Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized LXR signaling pathway and a typical experimental workflow for assessing agonist specificity.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Acetyl Podocarpic Acid Anhydride LXR LXRα or LXRβ Agonist->LXR Binds Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR RXR RXR->Heterodimer LXRE LXR Response Element (LXRE) Heterodimer->LXRE Binds Coactivators Coactivators (e.g., SRC-1) Heterodimer->Coactivators Recruits TargetGene Target Gene (e.g., ABCA1) LXRE->TargetGene Activates Transcription Coactivators->LXRE Binds mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1: Generalized LXR Signaling Pathway.

Experimental_Workflow Compound Acetyl Podocarpic Acid Anhydride Assay_Type Select Assay: - Luciferase Reporter Assay - Coactivator Recruitment Assay Compound->Assay_Type LXR_alpha Transfect cells with LXRα expression vector and reporter gene Assay_Type->LXR_alpha LXR_beta Transfect cells with LXRβ expression vector and reporter gene Assay_Type->LXR_beta Treatment_alpha Treat cells with APD LXR_alpha->Treatment_alpha Treatment_beta Treat cells with APD LXR_beta->Treatment_beta Measurement_alpha Measure reporter activity (e.g., luminescence) Treatment_alpha->Measurement_alpha Measurement_beta Measure reporter activity (e.g., luminescence) Treatment_beta->Measurement_beta Analysis Compare EC50 and maximal activation for LXRα vs. LXRβ Measurement_alpha->Analysis Measurement_beta->Analysis Conclusion Determine Specificity Analysis->Conclusion

Figure 2: Experimental Workflow for Specificity Testing.

Experimental Protocols

Detailed experimental protocols for the specific assessment of this compound's LXR isoform specificity are not publicly available. However, the following are representative protocols for common assays used to determine the potency and selectivity of LXR agonists.

Luciferase Reporter Gene Assay in HEK-293 Cells

This assay measures the ability of a compound to activate LXR-dependent transcription.

a. Cell Culture and Transfection:

  • HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates and co-transfected with expression vectors for either human LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., Renilla luciferase) for normalization.

b. Compound Treatment:

  • After 24 hours, the transfection medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

c. Luciferase Activity Measurement:

  • Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

d. Data Analysis:

  • Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.

  • EC50 values (the concentration at which 50% of the maximal response is observed) and maximal activation levels are calculated using non-linear regression analysis.

LXR Coactivator Recruitment Assay (e.g., TR-FRET)

This assay measures the ligand-dependent interaction between an LXR isoform and a coactivator peptide.

a. Reagents:

  • GST-tagged LXRα or LXRβ ligand-binding domain (LBD).

  • Europium-labeled anti-GST antibody (donor fluorophore).

  • Biotinylated coactivator peptide (e.g., from SRC-1).

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

  • Assay buffer.

b. Assay Procedure:

  • The GST-LXR-LBD, biotinylated coactivator peptide, and varying concentrations of this compound are incubated together in an assay plate.

  • The Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor are then added to the wells.

  • The plate is incubated to allow for binding to reach equilibrium.

c. Signal Detection:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader capable of excitation at ~340 nm and detection of emission at the donor and acceptor wavelengths.

d. Data Analysis:

  • The ratio of acceptor to donor emission is calculated. An increase in this ratio indicates agonist-induced recruitment of the coactivator peptide to the LXR-LBD.

  • EC50 values are determined from the dose-response curves.

Conclusion

The available data, although not specific to the acetylated form, strongly suggests that podocarpic acid anhydride is a potent dual agonist of LXRα and LXRβ with a significant preference for driving transcriptional activation through the LXRα isoform. This characteristic makes it a valuable research tool for dissecting the distinct roles of LXRα and LXRβ in physiology and disease. For definitive confirmation of the specificity of this compound, further direct comparative studies using the detailed protocols outlined above are recommended.

Validating the Anti-Atherosclerotic Effects of Acetyl Podocarpic Acid Anhydride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. The search for novel therapeutic agents to prevent and treat this condition is a critical area of research. This guide provides a comparative overview of the potential anti-atherosclerotic effects of Acetyl Podocarpic Acid Anhydride, a potent Liver X Receptor (LXR) agonist, in the context of established treatments like statins.

While direct in-vivo validation of this compound's anti-atherosclerotic efficacy in animal models is not yet extensively published, its potent LXR agonism allows for extrapolation of its likely effects based on studies of other LXR agonists. This guide will objectively compare its projected performance with standard-of-care statins, supported by experimental data from relevant animal studies.

Mechanism of Action: LXR Agonism

This compound is a semi-synthetic compound that acts as a potent agonist for Liver X Receptors (LXRs).[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[3][4] Activation of LXRs leads to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), which promotes the efflux of cholesterol from macrophages in the arterial wall, a key step in preventing plaque formation.[2][4]

Comparative Analysis with Statins

Statins, such as atorvastatin (B1662188) and rosuvastatin, are the cornerstone of current anti-atherosclerotic therapy. Their primary mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. This leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol, a major contributor to plaque development.

This guide will compare the known effects of statins with the projected effects of this compound, based on data from other LXR agonists, across key parameters in animal models of atherosclerosis. The most commonly used models for such studies are Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet, as they readily develop atherosclerotic lesions that mimic human disease.[5]

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize quantitative data from studies on LXR agonists and statins in animal models of atherosclerosis. It is important to note that the data for LXR agonists is based on compounds other than this compound, and is used here to project its potential efficacy.

Table 1: Effects on Lipid Profile

CompoundAnimal ModelDosageChange in Total CholesterolChange in HDL CholesterolChange in LDL CholesterolChange in TriglyceridesCitation
LXR Agonist (GW3965) LDLR-/- Mice10 mg/kg/dayModest Reduction (~20%)No Significant Change--[6]
LXR Agonist (Imide Analog of Podocarpic Acid) Hamsters--▲ 26%▼ 10.6%▲ 51%[7]
Atorvastatin Rabbit3 mg/kg/day▼ 34%--No Significant Change[8]
Rosuvastatin ApoE-/- Mice20 mg/kg/dayNo Significant Difference---[4]

Table 2: Effects on Atherosclerotic Plaque Size

CompoundAnimal ModelTreatment DurationReduction in Lesion AreaCitation
LXR Agonist (GW3965) LDLR-/- Mice (male)12 weeks53%[3]
LXR Agonist (GW3965) ApoE-/- Mice (male)12 weeks47%[3]
Atorvastatin Rabbit3 months-[8]
Rosuvastatin ApoE-/- Mice24 weeksSignificantly Decreased[4]

Table 3: Effects on Inflammatory Markers

CompoundAnimal ModelKey Inflammatory Markers AffectedCitation
LXR Agonist (R211945) Rabbit▼ Macrophage content, ▼ Oxidized phospholipid immunoreactivity[9]
Atorvastatin Rabbit▼ Macrophage and apolipoprotein B immunoreactivity[9]
Rosuvastatin ApoE-/- Mice▼ ICAM-1, ▼ VCAM-1, ▼ Macrophage accumulation[10]

Experimental Protocols

A typical experimental protocol to validate the anti-atherosclerotic effects of a compound like this compound in an animal model would involve the following steps:

  • Animal Model Selection: Apolipoprotein E-deficient (ApoE-/-) mice are a standard choice due to their rapid and robust development of atherosclerosis.[5]

  • Induction of Atherosclerosis: Mice are typically fed a high-fat "Western" diet for a specified period (e.g., 8-12 weeks) to induce hyperlipidemia and atherosclerotic lesion formation.

  • Treatment Groups: Animals are divided into several groups:

    • Control group (receiving vehicle)

    • This compound group (at various doses)

    • Positive control group (e.g., Atorvastatin or Rosuvastatin)

  • Drug Administration: The compounds are administered daily via oral gavage for a predetermined duration (e.g., 8-16 weeks).

  • Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at baseline and at the end of the study to analyze the lipid profile (total cholesterol, HDL, LDL, triglycerides).

  • Atherosclerotic Plaque Analysis: At the end of the treatment period, the animals are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified using methods such as:

    • En face analysis: The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the percentage of the aortic surface area covered by lesions is calculated.

    • Histological analysis of the aortic root: Cross-sections of the aortic root are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess plaque area and composition.

  • Inflammatory Marker Analysis: Immunohistochemistry can be performed on aortic sections to quantify the infiltration of macrophages (e.g., using anti-CD68 antibodies) and the expression of adhesion molecules (e.g., VCAM-1, ICAM-1). Plasma levels of inflammatory cytokines can also be measured by ELISA.

  • Statistical Analysis: Data from all groups are statistically compared to determine the significance of the observed effects.

Mandatory Visualization

LXR_Signaling_Pathway cluster_0 Nucleus APA Acetyl Podocarpic Acid Anhydride LXR LXR/RXR Heterodimer APA->LXR Activates LXR_Target_Genes LXR Target Genes (e.g., ABCA1) LXR->LXR_Target_Genes Induces Transcription Nucleus Nucleus Cholesterol_Efflux Increased Cholesterol Efflux from Macrophages LXR_Target_Genes->Cholesterol_Efflux Promotes Plaque_Reduction Reduced Atherosclerotic Plaque Formation Cholesterol_Efflux->Plaque_Reduction Leads to

Caption: LXR signaling pathway activated by this compound.

Experimental_Workflow Start Start: ApoE-/- Mice Diet High-Fat Diet (8-12 weeks) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage (8-16 weeks) - Vehicle - this compound - Statin Grouping->Treatment Analysis Endpoint Analysis Treatment->Analysis Lipid Lipid Profile Analysis Analysis->Lipid Plaque Atherosclerotic Plaque Quantification Analysis->Plaque Inflammation Inflammatory Marker Assessment Analysis->Inflammation

Caption: Experimental workflow for evaluating anti-atherosclerotic drugs.

Conclusion

This compound, as a potent LXR agonist, holds significant promise as a novel anti-atherosclerotic agent. Based on the performance of other LXR agonists in animal models, it is projected to reduce atherosclerotic plaque formation, likely through mechanisms involving enhanced reverse cholesterol transport and anti-inflammatory effects. While it may not have the same LDL-lowering efficacy as statins, its distinct mechanism of action suggests it could be a valuable alternative or complementary therapy. Further in-vivo studies are imperative to definitively validate the anti-atherosclerotic effects of this compound and to fully elucidate its therapeutic potential in the management of cardiovascular disease.

References

A Comparative Analysis of the Lipogenic Effects of Different LXR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that have emerged as critical regulators of lipid metabolism.[1][2] As ligand-activated transcription factors, they control the expression of genes involved in cholesterol homeostasis, fatty acid synthesis (lipogenesis), and inflammation.[3] Pharmacological activation of LXRs by synthetic agonists has shown promise in treating atherosclerosis by promoting reverse cholesterol transport.[3][4] However, a significant hurdle for their therapeutic use is the potent induction of hepatic lipogenesis, leading to undesirable side effects like hypertriglyceridemia and hepatic steatosis.[5][6][7][8] This guide provides a comparative analysis of the lipogenic effects of two widely studied synthetic LXR agonists, T0901317 and GW3965, supported by experimental data and detailed protocols.

LXR Signaling and the Induction of Lipogenesis

Upon activation by an agonist, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes.[9] A key target in the liver is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), considered a master regulator of lipogenesis.[1][2][3][5] LXR directly activates the transcription of the SREBF1 gene.[1][3] The resulting SREBP-1c protein then upregulates the expression of a suite of lipogenic enzymes, including Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD-1), driving the synthesis of fatty acids and triglycerides.[3][5][10]

LXR_Signaling_Pathway cluster_cell Hepatocyte LXR_Agonist LXR Agonist (T0901317, GW3965) LXR_RXR LXR/RXR Heterodimer LXR_Agonist->LXR_RXR Activates LXR_RXR->in_nucleus LXRE LXRE SREBP1c_Gene SREBP-1c Gene LXRE->SREBP1c_Gene Promotes Transcription SREBP1c_Protein SREBP-1c Protein SREBP1c_Gene->SREBP1c_Protein Translation Lipogenic_Genes Lipogenic Genes (FASN, ACC, SCD-1) SREBP1c_Protein->Lipogenic_Genes Activates Transcription Lipogenic_Genes->in_cytoplasm Lipid_Droplet Triglyceride Accumulation in_nucleus->LXRE Binds to in_cytoplasm->Lipid_Droplet Leads to

Caption: LXR agonist-activated signaling pathway leading to hepatic lipogenesis.

Comparative Data on LXR Agonist-Induced Lipogenesis

The following tables summarize quantitative data from studies comparing the effects of T0901317 and GW3965 on the expression of key lipogenic genes and triglyceride accumulation.

Table 1: In Vitro Gene Expression in Human Hepatoma (HepG2) Cells

This table presents the fold change in mRNA expression of key lipogenic genes in HepG2 cells following treatment with LXR agonists for 24 hours.

GeneAgonist (Concentration)Fold Change vs. ControlReference
SREBP-1c T0901317 (1 µM)~5-fold[11]
GW3965 (1 µM)~5-fold[11]
FASN T0901317 (1 µM)~10-fold[11]
GW3965 (1 µM)~10-fold[11]

Data compiled from a study assessing LXR-activated gene expression time courses.[11] Both agonists show a strong, comparable induction of SREBP-1c and FASN at the tested concentration.

Table 2: In Vivo Lipogenic Effects in Mice

This table compares the effects of T0901317 and GW3965 on hepatic gene expression and plasma triglyceride levels in mice.

ParameterAgonist (Dosage, Duration)Effect vs. VehicleReference
Hepatic SREBP-1c mRNA T0901317 (Dose not specified, 3 days)Strong Induction[12]
GW3965 (Dose not specified, 3 days)Moderate Induction[12]
Hepatic FASN mRNA T0901317 (Dose not specified, 3 days)Strong Induction[12]
GW3965 (Dose not specified, 3 days)Moderate Induction[12]
Serum Triglycerides T0901317 (Dose not specified, 3 days)Significantly Increased[12]
GW3965 (Dose not specified, 3 days)No Significant Increase[12]
Hepatic Triglycerides T0901317 (Dose not specified, 6 days)Significantly Increased[13]
GW3965 (30 mg/kg, 7 days)Modest Increase[14]

In vivo studies suggest that while both agonists induce lipogenic pathways, T0901317 often elicits a more potent effect on hepatic lipogenesis and plasma triglycerides compared to GW3965.[6][12] This difference may be partly explained by T0901317's off-target activation of other nuclear receptors like the Pregnane X Receptor (PXR).[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the lipogenic effects of LXR agonists.

In Vitro Gene Expression Analysis in HepG2 Cells

This protocol outlines the steps to measure changes in lipogenic gene expression in a human liver cell line after treatment with LXR agonists.

Objective: To quantify the mRNA levels of SREBP-1c, FASN, ACC, and SCD-1 in response to LXR agonist treatment.

Methodology:

  • Cell Culture: Human HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[15] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Agonist Treatment: Once cells reach 70-80% confluency in culture plates, the medium is replaced with fresh medium containing the LXR agonist (e.g., T0901317 or GW3965 at a final concentration of 1 µM) or a vehicle control (e.g., DMSO).[11] Cells are incubated for a specified period, typically 24 hours.

  • RNA Isolation: After incubation, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (SREBP-1c, FASN, etc.), and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method. Results are expressed as fold change relative to the vehicle-treated control cells.[9]

In Vitro Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes a method to visualize and quantify neutral lipid accumulation in cultured cells.

Objective: To assess the increase in intracellular triglyceride stores following LXR agonist treatment.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with LXR agonists or vehicle as described in the protocol above.

  • Cell Fixation: After the treatment period, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then fixed with 10% formalin in PBS for at least 1 hour.

  • Staining: The fixative is removed, and cells are washed with water and then with 60% isopropanol (B130326). The isopropanol is removed, and cells are stained with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.

  • Washing and Visualization: The staining solution is removed, and cells are washed repeatedly with water until the wash is clear. The stained lipid droplets within the cells can be visualized and imaged using a light microscope.

  • Quantification (Optional): To quantify the accumulated lipid, the stain is eluted from the cells using 100% isopropanol. The absorbance of the eluate is then measured with a spectrophotometer at a wavelength of approximately 500 nm.

Experimental_Workflow start HepG2 Cell Culture treatment Treatment (Vehicle, T0901317, GW3965) start->treatment rna_extraction RNA Extraction treatment->rna_extraction For Gene Expression fixation Cell Fixation treatment->fixation For Lipid Accumulation qpcr cDNA Synthesis & qPCR rna_extraction->qpcr gene_analysis Gene Expression Analysis (ΔΔCt) qpcr->gene_analysis staining Oil Red O Staining fixation->staining lipid_analysis Lipid Accumulation Analysis (Microscopy/ Quantification) staining->lipid_analysis

Caption: A typical workflow for in vitro evaluation of LXR agonists.

Conclusion

The synthetic LXR agonists T0901317 and GW3965 are potent inducers of the lipogenic program in hepatocytes, primarily through the activation of the SREBP-1c pathway.[1][3] While both compounds robustly upregulate key lipogenic genes like FASN and SCD-1, in vivo evidence suggests T0901317 often has a stronger impact on hepatic steatosis and hypertriglyceridemia.[6][12] This distinction highlights the potential for developing selective LXR modulators (SLXMs) that could separate the beneficial anti-atherosclerotic effects from the adverse lipogenic side effects, a key goal in the development of LXR-targeting therapeutics.[6] The experimental protocols provided offer standardized methods for the continued investigation and comparison of novel LXR agonists.

References

Bridging the Gap: A Comparative Guide on the In Vitro and In Vivo Efficacy of Acetyl Podocarpic Acid Anhydride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data surrounding the Liver X Receptor (LXR) agonist, Acetyl Podocarpic Acid Anhydride (B1165640) (APD), reveals a landscape of promising in vitro findings. However, the direct translation of these results into in vivo models remains largely undocumented. This guide provides a comprehensive comparison of the established in vitro effects of APD with the in vivo performance of its close structural analogs, offering researchers and drug development professionals a framework for understanding its potential therapeutic applications and the challenges of preclinical validation.

Acetyl podocarpic acid anhydride has been identified as a potent, semi-synthetic agonist of the Liver X Receptor (LXR), a key regulator of cholesterol metabolism.[1][2] In vitro studies have consistently demonstrated its ability to activate LXR, leading to the increased expression of the ATP-binding cassette transporter A1 (ABCA1) and subsequent enhancement of cholesterol efflux from cells.[1] While these findings suggest a promising role for APD in preventing and treating atherosclerosis, a critical gap exists in the literature regarding its in vivo efficacy, with most sources explicitly stating a lack of available data.[1]

To provide a valuable comparative perspective, this guide examines the in vivo effects of closely related podocarpic acid derivatives, including an imide analog, which have been tested in animal models. By comparing the in vitro data of APD with the in vivo outcomes of its analogs, we can infer the potential for reproducibility and highlight key considerations for future preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and in vivo studies of its close analogs.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
LXR Agonist Activity (vs. 22(R)-hydroxycholesterol)~1,000x more potentHEK-293[3]
Maximal LXR Stimulation (vs. 22(R)-hydroxycholesterol)8-10 fold greaterHEK-293[3]
ED50 for Cholesterol Absorption Inhibition1 nMCaco-2[1]
ABCA1 mRNA InductionSignificant IncreaseTHP-1, Primary Hepatocytes, Caco-2[1]

Table 2: In Vivo Effects of Podocarpic Acid Anhydride Analogs in Animal Models

CompoundAnimal ModelDosageKey FindingsReference
Imide Analog of Podocarpic Acid AnhydrideHamsterNot Specified▲ HDL-C: 26%▼ LDL-C: 10.6%▲ Triglycerides: 51%[3]
Dimeric Podocarpic Acid LeadsMice and HamstersNot SpecifiedHDL cholesterol raising activity[3]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams have been generated.

LXR_Signaling_Pathway cluster_cell Macrophage / Enterocyte APD Acetyl Podocarpic Acid Anhydride LXR LXR APD->LXR binds & activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (DNA) LXR_RXR->LXRE binds ABCA1_mRNA ABCA1 mRNA LXRE->ABCA1_mRNA promotes transcription ABCA1_Protein ABCA1 Transporter ABCA1_mRNA->ABCA1_Protein translates to ApoA1 ApoA-I ABCA1_Protein->ApoA1 transfers to Cholesterol Intracellular Cholesterol Cholesterol->ABCA1_Protein efflux via HDL HDL ApoA1->HDL forms

Caption: LXR signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro: Cholesterol Efflux Assay cluster_invivo In Vivo: Lipid Profile Analysis A1 1. Cell Culture (e.g., Macrophages) A2 2. Label cells with radiolabeled cholesterol A1->A2 A3 3. Incubate with This compound A2->A3 A4 4. Add cholesterol acceptor (e.g., ApoA-I) A3->A4 A5 5. Measure radioactivity in media and cells A4->A5 A6 6. Calculate percent cholesterol efflux A5->A6 B1 1. Animal Model (e.g., Hamster) B2 2. Administer Podocarpic Acid Anhydride Analog B1->B2 B3 3. Collect blood samples at baseline and post-treatment B2->B3 B4 4. Isolate plasma B3->B4 B5 5. Measure lipid levels (HDL-C, LDL-C, Triglycerides) B4->B5 B6 6. Compare treatment vs. control groups B5->B6

Caption: Comparative experimental workflows for in vitro and in vivo studies.

Experimental Protocols

In Vitro LXR Activation and Cholesterol Efflux Assay (Generalized Protocol)

  • Cell Culture: Human THP-1 macrophages or other suitable cell lines are cultured in appropriate media and conditions.

  • LXR Activation Assay:

    • Cells are plated in multi-well plates.

    • A reporter plasmid containing an LXR response element (LXRE) linked to a luciferase gene is transfected into the cells.

    • Cells are treated with varying concentrations of this compound or a vehicle control.

    • After a specified incubation period, cell lysates are collected, and luciferase activity is measured to determine the extent of LXR activation.

  • ABCA1 mRNA Quantification:

    • Cells are treated with this compound or a vehicle control.

    • Total RNA is extracted from the cells.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the ABCA1 gene to measure changes in mRNA expression levels.

  • Cholesterol Efflux Assay:

    • Cells are labeled with a radioactive tracer, such as [3H]-cholesterol, for 24-48 hours.

    • The cells are then washed and incubated with a medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I).

    • This compound or a vehicle control is added to the medium.

    • After a 4-24 hour incubation period, the radioactivity in the medium and the cells is measured using a scintillation counter.

    • The percentage of cholesterol efflux is calculated as (radioactivity in the medium) / (radioactivity in the medium + radioactivity in the cells) x 100%.

In Vivo Lipid Profile Analysis in Hamsters (Generalized Protocol for Analogs)

  • Animal Model: Male Golden Syrian hamsters are used as the animal model.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Diet: Animals are fed a standard chow diet or a high-fat diet to induce dyslipidemia.

  • Compound Administration: The podocarpic acid anhydride analog is formulated in a suitable vehicle and administered orally or via another appropriate route at a specified dose and frequency for a defined period. A control group receives the vehicle only.

  • Blood Collection: Blood samples are collected from the animals at baseline (before treatment) and at the end of the treatment period.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Lipid Analysis: Plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides are determined using commercially available enzymatic kits.

  • Data Analysis: The changes in lipid profiles between the treatment and control groups are statistically analyzed to determine the in vivo efficacy of the compound.

Discussion and Conclusion

The available evidence strongly supports the in vitro activity of this compound as a potent LXR agonist that promotes cholesterol efflux. The in vivo data from its close analogs, which demonstrate favorable changes in lipid profiles in animal models, suggest that the in vitro findings for APD could potentially be reproducible in a living system. However, the increase in triglycerides observed with the imide analog is a known side effect of some LXR agonists and warrants further investigation for APD itself.

The lack of direct in vivo studies on this compound represents a significant knowledge gap. Future research should prioritize in vivo experiments with APD in relevant animal models of dyslipidemia and atherosclerosis to confirm its therapeutic potential. These studies should also investigate its pharmacokinetic properties, safety profile, and the potential for off-target effects. By bridging this in vitro to in vivo gap, the scientific community can better assess the promise of this compound as a novel therapeutic agent.

References

Assessing the Selectivity of Acetyl Podocarpic Acid Anhydride Across a Panel of Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Assessment of Nuclear Receptor Activity

The following table summarizes the available quantitative data on the activity of acetyl podocarpic acid anhydride (B1165640) on nuclear receptors. As a potent synthetic LXR agonist, its activity on LXR isoforms is well-characterized.[1][2][3] Data for other nuclear receptors is not currently available in the public domain and would require experimental determination.

Nuclear ReceptorCompoundAssay TypeActivity (IC50/EC50)Reference CompoundActivity (IC50/EC50)Selectivity vs. LXRα
LXRα Acetyl Podocarpic Acid AnhydrideFunctional Assay~1 nM (ED50 for cholesterol efflux)[4]22(R)-hydroxycholesterolMicromolar range-
LXRβ This compoundFunctional AssayPotent agonist activity reportedT0901317Nanomolar rangeData not available
PPARα This compoundNot AvailableNot AvailableGW7647Not AvailableNot Available
PPARγ This compoundNot AvailableNot AvailableRosiglitazoneNot AvailableNot Available
FXR This compoundNot AvailableNot AvailableGW4064Not AvailableNot Available
RXRα This compoundNot AvailableNot Available9-cis-Retinoic AcidNot AvailableNot Available
Androgen Receptor (AR) This compoundNot AvailableNot AvailableDihydrotestosterone (DHT)Not AvailableNot Available
Estrogen Receptor α (ERα) This compoundNot AvailableNot Available17β-Estradiol (E2)Not AvailableNot Available

Experimental Protocols

To assess the selectivity of this compound, a standardized and robust assay methodology is required. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based coactivator recruitment assay is a suitable method for determining the compound's activity across a panel of nuclear receptors.

LanthaScreen™ TR-FRET Nuclear Receptor Coactivator Recruitment Assay Protocol

This protocol is adapted from established methodologies for assessing nuclear receptor-ligand interactions.

Objective: To determine the EC50 value of this compound for a panel of nuclear receptors by measuring the recruitment of a fluorescently labeled coactivator peptide to the ligand-bound receptor.

Materials:

  • Nuclear Receptor Proteins: Purified ligand-binding domains (LBDs) of the nuclear receptors of interest (e.g., LXRα, LXRβ, PPARα, PPARγ, FXR, RXRα, AR, ERα), each with a glutathione-S-transferase (GST) tag.

  • Terbium-labeled Anti-GST Antibody: Serves as the TR-FRET donor.

  • Fluorescein-labeled Coactivator Peptide: A peptide sequence known to bind to the activated form of the nuclear receptors (e.g., PGC1α, SRC-1). This acts as the TR-FRET acceptor.

  • This compound: Test compound, serially diluted.

  • Reference Agonists: For each nuclear receptor, to serve as a positive control.

  • Assay Buffer: Buffer optimized for nuclear receptor binding assays.

  • 384-well Microplates: Low-volume, black plates suitable for fluorescence readings.

  • TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence measurements with appropriate excitation and emission filters.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be in the 10-100 µM range, with 10-12 dilution points. Also, prepare serial dilutions of the reference agonists for each respective nuclear receptor.

  • Reagent Preparation:

    • Prepare a 2X solution of the GST-tagged nuclear receptor LBD in the assay buffer.

    • Prepare a 4X solution of the fluorescein-labeled coactivator peptide in the assay buffer.

    • Prepare a 4X solution of the Terbium-labeled anti-GST antibody in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the serially diluted test compound or reference agonist.

    • 5 µL of the 2X nuclear receptor LBD solution.

    • 10 µL of the combined 4X coactivator peptide and 4X anti-GST antibody solution.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound and the reference agonists for each nuclear receptor.

    • Selectivity is determined by comparing the EC50 values across the different nuclear receptors.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of nuclear receptors and the experimental workflow for assessing compound selectivity.

Nuclear_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand NR_inactive Inactive Nuclear Receptor Complex Ligand->NR_inactive Binds to HSP Heat Shock Proteins NR_inactive->HSP Associated with NR_active Active Nuclear Receptor NR_inactive->NR_active Conformational Change & Translocation HSP->NR_inactive Coactivators Coactivators NR_active->Coactivators Recruits RXR RXR NR_active->RXR Heterodimerizes with HRE Hormone Response Element (DNA) RXR->HRE Binds to Gene_Transcription Target Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein mRNA->Protein

Caption: Generalized signaling pathway of nuclear receptors.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Assay_Setup Assemble TR-FRET Assay in 384-well Plate: Compound + NR-LBD + Ab/Coactivator Compound_Prep->Assay_Setup Receptor_Panel Select Panel of Nuclear Receptor LBDs (GST-tagged) Receptor_Panel->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Measurement Measure TR-FRET Signal (Emission at 495nm and 520nm) Incubation->Measurement Data_Analysis Calculate TR-FRET Ratio and Generate Dose-Response Curves Measurement->Data_Analysis EC50_Determination Determine EC50 Values for Each Nuclear Receptor Data_Analysis->EC50_Determination Selectivity_Assessment Compare EC50 Values to Assess Selectivity Profile EC50_Determination->Selectivity_Assessment End End Selectivity_Assessment->End

Caption: Experimental workflow for assessing compound selectivity.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Podocarpic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking discovery. This guide provides essential, immediate safety and logistical information for handling acetyl podocarpic acid anhydride (B1165640), a potent, semisynthetic liver X receptor (LXR) agonist. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

I. Understanding the Hazards

Acetyl podocarpic acid anhydride is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] Like other acid anhydrides, it is reactive and should be handled with care.[2][3][4][5] Acid anhydrides, in general, are potent eye irritants, can cause sensitization, and react with water, alcohols, and amines.[3][6] They are also more reactive than esters but less so than acid chlorides.[4]

Key Hazard Information:

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects.[1]
Reactivity Reacts with water, alcohols, and amines.[3] Incompatible with strong oxidizing agents.
Health Hazards Potential for eye and skin irritation. May cause sensitization upon contact.[6]
II. Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent exposure. The following PPE is mandatory when handling this compound.

Summary of Required Personal Protective Equipment:

Body PartRequired PPEMaterial/Standard
Eyes/Face Chemical safety goggles and a face shield.Goggles should be splash-proof. A face shield provides an additional layer of protection.[7]
Hands Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Inspect gloves for any signs of degradation or puncture before use.[7][8]
Body A laboratory coat is required. For larger quantities, an impervious apron should be worn over the lab coat.A Nomex® lab coat over cotton clothing is recommended.[7][9]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.A respirator with appropriate cartridges may be necessary for large quantities or in case of inadequate ventilation.[7][10]
III. Step-by-Step Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[7][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.

2. Handling and Transfer:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in the fume hood to avoid inhalation of any dust particles. Use a draft shield if necessary.

  • Transfer: When transferring the substance, whether in solid or solution form, do so carefully to avoid splashes or creating dust. Use appropriate tools like spatulas or pipettes.

3. During the Experiment:

  • Containment: Keep all containers with this compound sealed when not in use.

  • Monitoring: Be vigilant for any signs of a spill or unexpected reaction.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[10]

4. Spills and Emergencies:

  • Small Spills: For small powder spills, cover with a plastic sheet to minimize spreading. Then, mechanically collect the material into a designated waste container.

  • Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

IV. Disposal Plan

Proper disposal is a critical step in the chemical handling lifecycle to protect the environment.

  • Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Procedure: Dispose of chemical waste through your institution's EHS-approved hazardous waste disposal program.[12] Do not dispose of this chemical down the drain or in regular trash.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_emergency Verify Emergency Equipment Access prep_ppe->prep_emergency handle_weigh Weigh/Transfer Carefully prep_emergency->handle_weigh handle_contain Keep Containers Sealed handle_weigh->handle_contain handle_monitor Monitor Experiment handle_contain->handle_monitor cleanup_decontaminate Decontaminate Work Area handle_monitor->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Manage Spills Appropriately emergency_exposure Follow First Aid Procedures emergency_spill->emergency_exposure emergency_notify Notify Supervisor/EHS emergency_exposure->emergency_notify

Caption: A workflow diagram illustrating the key procedural steps for safely handling this compound.

References

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